4-[3-(9H-fluoren-9-ylamino)butyl]phenol
説明
The exact mass of the compound 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is 329.177964357 g/mol and the complexity rating of the compound is 394. The solubility of this chemical has been described as 26.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(9H-fluoren-9-ylamino)butyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(9H-fluoren-9-ylamino)butyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[3-(9H-fluoren-9-ylamino)butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-16(10-11-17-12-14-18(25)15-13-17)24-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-16,23-25H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFNTSGXYPTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Physicochemical properties of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
Executive Summary
In the landscape of rational drug design and molecular probe development, hybrid molecules that combine robust pharmacophores with highly functionalized tags are of paramount importance. 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (Molecular Formula: C₂₃H₂₃NO) is a highly specialized synthetic compound. Structurally, it is a substituted secondary amine that merges the hydrogen-bonding, receptor-anchoring properties of a phenolic tail with the extreme steric bulk, lipophilicity, and intrinsic fluorescence of a 9-fluorenyl headgroup.
This guide provides a comprehensive analysis of its physicochemical properties, structural causality, and the field-proven methodologies required for its synthesis and analytical characterization.
Structural & Physicochemical Profiling
The architecture of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol can be deconstructed into three functional domains, each dictating its overall physicochemical behavior:
-
The Phenolic Tail: Derived from the structural backbone of 4-(4-hydroxyphenyl)butan-2-one (commonly known as raspberry ketone), this moiety provides a weakly acidic hydroxyl group (pKa ~10.0). It acts as a critical hydrogen-bond donor/acceptor, a feature highly conserved in ligands targeting aminergic G-protein coupled receptors (GPCRs).
-
The Butyl Linker & Secondary Amine: The 4-carbon aliphatic chain provides conformational flexibility, while the secondary amine at the C3 position acts as a basic center (pKa ~9.5). This allows the molecule to exist as a zwitterion or a water-soluble hydrochloride salt at physiological pH.
-
The 9H-Fluoren-9-yl Headgroup: The fluorene ring system is a rigid, planar, and highly conjugated biphenyl-like structure[1]. Substitution at the 9-position introduces massive steric hindrance around the secondary amine, shielding it from rapid enzymatic degradation (e.g., by monoamine oxidases). Furthermore, the fluorene core imparts intense lipophilicity and distinct photophysical properties, making it an excellent fluorophore for two-photon fluorescence microscopy (2PFM)[2][3].
Quantitative Data Summary
| Property | Value / Estimate | Causality / Significance |
| Molecular Weight | 329.44 g/mol | Falls well within Lipinski’s Rule of 5, ensuring favorable membrane permeability. |
| LogP (Partition Coefficient) | ~4.8 - 5.2 | Driven by the highly lipophilic fluorene core[1]; necessitates organic co-solvents (e.g., DMSO) for in vitro assays. |
| pKa (Phenol / Amine) | ~10.0 / ~9.5 | Amphiphilic nature allows for pH-dependent solubility tuning and salt formation. |
| Excitation / Emission (λ) | ~265 nm / ~310 nm | The rigid π-conjugated fluorene system provides high quantum yields and two-photon action cross-sections[3][4]. |
| Steric Hindrance (C9) | High | The sp³ hybridized C9 carbon of fluorene severely restricts the rotational freedom of the N-C bond, locking the ligand conformation. |
Synthetic Workflow & Causality
The most efficient route to synthesize 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is via the microwave-assisted reductive amination of raspberry ketone with 9-aminofluorene.
Traditional reductive aminations can take upwards of 13 hours and often suffer from over-alkylation. By employing microwave irradiation combined with a heterogeneous Rhodium on Carbon (Rh/C) catalyst, the reaction time is compressed to 1–3 hours while maintaining absolute selectivity for the secondary amine[5].
Synthesis and downstream applications of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol.
Protocol 1: Microwave-Assisted Reductive Amination
Self-Validating Mechanism: The use of Rh/C prevents the reduction of the sensitive fluorene aromatic rings, ensuring the structural integrity of the fluorophore remains intact.
-
Preparation: In a microwave-safe pressure vial, dissolve 1.0 equivalent of 4-(4-hydroxyphenyl)butan-2-one and 1.05 equivalents of 9-aminofluorene hydrochloride[6] in anhydrous methanol.
-
Base Neutralization: Add 1.05 equivalents of triethylamine to liberate the free amine of 9-aminofluorene. Adjust the pH to ~6.5 using glacial acetic acid to catalyze imine formation.
-
Catalyst Addition: Add 5% w/w of Rh/C (5% Rhodium on activated carbon) to the solution.
-
Microwave Hydrogenation: Seal the vial, purge with N₂, and pressurize with H₂ gas to 10 bar. Subject the mixture to microwave irradiation at 50 °C for 2 hours[5].
-
Workup & Validation: Vent the H₂ gas safely. Filter the mixture through a Celite pad to remove the Rh/C catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient). Confirm the product via ¹H-NMR (look for the disappearance of the ketone singlet at ~2.1 ppm and the appearance of the highly shielded C9 fluorenyl proton at ~4.8 ppm).
Photophysical Characterization
Fluorene derivatives are highly prized in biological imaging because they exhibit exceptional photostability and high two-photon absorption cross-sections, minimizing photodamage to living tissues during deep-tissue imaging[2][3].
Protocol 2: Fluorescence Quantum Yield & Spectral Mapping
Self-Validating Mechanism: Because the fluorene core is highly hydrophobic, aggregation-caused quenching (ACQ) will occur if the solvent is too aqueous. Using spectroscopic-grade DMSO ensures the molecule remains monomeric, validating the true quantum yield.
-
Stock Preparation: Dissolve the purified 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in spectroscopic-grade DMSO to create a 1.0 mM stock solution.
-
Dilution: Dilute the stock to a 10 µM working concentration using DMSO. (If testing physiological conditions, use a 99:1 PBS:DMSO ratio, but monitor for baseline scattering indicative of precipitation).
-
Excitation Mapping: Place the sample in a quartz cuvette. Scan the excitation spectrum from 200 nm to 350 nm. A sharp peak should be observed at approximately 261–265 nm, characteristic of the fluorene π-π* transition[4].
-
Emission Mapping: Set the excitation monochromator to 265 nm. Record the emission spectrum from 280 nm to 450 nm. The primary emission peak will manifest near 302–310 nm[4].
-
Two-Photon Validation: For multiphoton applications, utilize a mode-locked Ti:Sapphire laser tuned to ~530 nm (double the single-photon excitation wavelength) to verify the two-photon action cross-section[3].
References
-
Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Elsevier Pure. URL:[Link]
-
Chemical Properties of 9-Aminofluorene (CAS 525-03-1). Cheméo. URL: [Link]
-
Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. SPIE Digital Library. URL:[Link]
-
Fluorene. Wikipedia. URL:[Link]
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. URL: [Link]
-
Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. PubMed. URL:[Link]
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Spectrum [Fluorene] | AAT Bioquest [aatbio.com]
- 5. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-氨基芴 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
Solubility Profiling and Solvent Optimization for 4-[3-(9H-fluoren-9-ylamino)butyl]phenol: A Comprehensive Technical Guide
Executive Summary
In early-stage drug discovery and assay development, compound solubility is not merely a physical parameter; it is the fundamental prerequisite for data integrity. Poor solubility leads to underestimated toxicity, false negatives in high-throughput screening (HTS), and erratic pharmacokinetic profiles.
The molecule 4-[3-(9H-fluoren-9-ylamino)butyl]phenol presents a complex physicochemical challenge. It is a chimeric structure combining a massive, highly lipophilic fluorenyl core with polar, ionizable functional groups (a secondary amine and a phenol). This whitepaper provides an authoritative, self-validating framework for predicting, measuring, and optimizing the solubility of this compound in organic solvents and aqueous media.
Structural Causality: Deconstructing the Molecule
As a Senior Application Scientist, I approach solubility by mapping the causal relationships between a molecule's structural architecture and its thermodynamic behavior in various solvents. The solubility profile of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is dictated by four distinct moieties:
-
9H-fluoren-9-yl Group: This rigid, planar, tricyclic aromatic system drives extreme lipophilicity (high logP ) and promotes strong intermolecular π−π stacking in the solid state. This high crystal lattice energy strongly resists dissolution in highly polar protic solvents (like water).
-
Secondary Amine: Positioned on the aliphatic chain, this basic group acts as both a hydrogen bond donor and acceptor. Its protonation at acidic pH (typically below pH 9) can drastically enhance aqueous solubility.
-
Phenol Group: A weakly acidic moiety (pKa ~9.5–10) that provides a polar anchor. Deprotonation at highly basic pH will yield a soluble phenoxide ion.
-
Butyl Linker: A flexible aliphatic chain that adds to the overall lipophilicity while providing conformational freedom, which can slightly lower the melting point compared to rigid analogs.
Because the molecule contains both strong hydrogen-bonding networks (amine, phenol) and a massive hydrophobic bulk (fluorenyl), it requires solvents capable of simultaneously disrupting polar lattice interactions and solvating lipophilic surfaces.
Fig 1: Structural features dictating solvent interactions and solubility.
Solvent Selection Matrix
Based on the structural causality outlined above, we can predict the compound's behavior across various solvent classes. The optimal solvents are polar aprotic, which offer high dielectric constants to break H-bonds without donating protons that would compete with the molecule's own internal networks.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale & Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>20 mM) | Excellent H-bond acceptors; high dipole moments solvate the fluorenyl ring while disrupting amine/phenol lattice networks. Ideal for primary stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (1–5 mM) | Can solvate the polar groups, but the massive hydrophobic fluorenyl bulk limits overall solubility. Useful as co-solvents. |
| Non-Polar | Hexane, Heptane | Poor (<0.1 mM) | Unable to break the strong intermolecular hydrogen bonds formed by the phenol and secondary amine groups. |
| Aqueous Buffer | PBS (pH 7.4) | Very Poor (Kinetic) | The lipophilic bulk forces the molecule to "crash out" of solution. Requires pH adjustment or surfactants for in vitro assays. |
Self-Validating Experimental Methodologies
A protocol is only scientifically rigorous if it contains internal mechanisms to validate its own success. The following methodologies detail how to handle 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, ensuring data integrity from stock preparation to equilibrium testing.
Preparation of 100% DMSO Stock Solutions
The preparation of concentrated stock solutions in 100% DMSO is the critical first step for downstream assays[1]. Because this molecule relies heavily on DMSO's solvating power, any introduction of water will cause immediate micro-precipitation.
Protocol:
-
Solvent Quality: Utilize only anhydrous, molecular biology-grade DMSO (≥99.9% purity)[1]. DMSO is highly hygroscopic; absorbed atmospheric moisture drastically reduces the solubility limit of lipophilic compounds[1],.
-
Dissolution: Weigh the solid compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 20 mM stock.
-
Agitation: Vortex tightly sealed tubes for 30–60 seconds. If the compound exhibits "brick dust" behavior (resisting dissolution due to lattice energy), apply gentle sonication in a water bath for 5 minutes.
-
Self-Validation (Aliquoting): To prevent degradation and moisture absorption from repeated freeze-thaw cycles, immediately aliquot the stock into single-use volumes and store at -20°C or -80°C[1]. Validation Check: Before use, thaw an aliquot and visually inspect against a light source for birefringence (indicating micro-crystals).
Kinetic Solubility via Laser Nephelometry (HTS Context)
Kinetic solubility measures the metastable concentration at which a supersaturated solution first becomes unstable and precipitates[2]. This is highly relevant when dosing the DMSO stock into aqueous biological buffers[3].
Protocol:
-
Serial Dilution: Perform 2-fold serial dilutions of the DMSO stock in 100% DMSO first.
-
Aqueous Transfer: Transfer aliquots of the serially diluted DMSO stocks into a 96-well plate containing the target aqueous buffer (e.g., PBS), ensuring the final DMSO concentration remains constant (typically ≤2%)[4].
-
Incubation: Shake the plate at 25°C for 2 hours.
-
Nephelometric Detection: Read the plate using a laser nephelometer (e.g., 632.8 nm red diode laser)[4]. The instrument measures Tyndall light scattering caused by insoluble particles.
-
Self-Validation (Thresholding): Calibrate the assay using 5 and 10 NTU (Nephelometric Turbidity Units) Formazin reference standards. Define the compound as "soluble" if the sample RTU ≤ the 5 NTU reference, and "insoluble" if > 10 NTU[3].
Thermodynamic Solubility via the Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of the most stable solid form in a given medium[2],[5]. This is the gold standard for formulation development.
Protocol:
-
Saturation: Add an excess amount of crystalline 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (e.g., 2–5 mg) to a glass vial containing 1 mL of the target buffer[5].
-
Equilibration: Seal the vial and agitate on an orbital shaker at a constant temperature (e.g., 37°C)[2].
-
Self-Validation (Time-Course Sampling): Sample the suspension at 24 hours and 72 hours[6]. If the quantified concentration differs between these time points, equilibrium has not been reached, or the solid phase is undergoing a polymorphic transformation[5].
-
Phase Separation & Quantification: Centrifuge the samples at high speed to pellet the excess solid. Filter the supernatant using a low-binding 0.45 µm PTFE syringe filter[7]. Quantify the dissolved compound using a stability-indicating LC-UV or LC-MS/MS method[2],[4]. Validation Check: Perform a recovery check on the filter membrane to ensure the highly lipophilic fluorenyl group is not adsorbing to the plasticware[2].
Fig 2: Self-validating workflows for kinetic and thermodynamic solubility.
Troubleshooting & Formulation Strategies
If 4-[3-(9H-fluoren-9-ylamino)butyl]phenol exhibits persistent precipitation during aqueous assays, consider the following interventions:
-
Avoid Direct Buffer Dilution: Never make serial dilutions of a DMSO stock directly in an aqueous buffer, as the organic material will rapidly precipitate out of solution. Always perform the dilution series in DMSO first, then transfer a constant, small volume to the aqueous medium.
-
Surfactant Integration: The extreme hydrophobicity of the fluorenyl group makes the molecule prone to non-specific binding to plasticware and self-aggregation. The addition of non-ionic surfactants (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) to the aqueous buffer can form micelles that encapsulate the lipophilic core, significantly improving apparent kinetic solubility.
-
pH Manipulation: Exploit the molecule's ionizable groups. Formulating the compound in a slightly acidic vehicle (e.g., dilute acetic acid) will protonate the secondary amine, generating a positively charged species that interacts favorably with water.
References
- Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Solubility Determination of Chemicals by Nephelometry.
- FAQs on Inhibitor Prepar
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. Pharma Excipients.
- Shake-Flask Solubility Assay. Bienta.
Sources
Engineering 4-[3-(9H-fluoren-9-ylamino)butyl]phenol: A Next-Generation Two-Photon Fluorescent Probe for ROS Detection
Executive Summary
The development of highly sensitive, deep-tissue compatible fluorescent probes is a critical bottleneck in understanding the pathology of oxidative stress. This technical guide explores the architectural rationale, photophysical mechanisms, and self-validating experimental workflows for 4-[3-(9H-fluoren-9-ylamino)butyl]phenol , an advanced two-photon fluorescent probe. By synthesizing the high quantum yield of a fluorene core with the superior electron-donating properties of a phenol receptor, this molecule serves as a highly specific "turn-on" sensor for Reactive Oxygen Species (ROS), specifically hypochlorite (ClO⁻).
Architectural Rationale: Deconstructing the Probe
The design of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is not arbitrary; every functional group serves a distinct photophysical or biological purpose.
The Fluorene Core: Two-Photon Supremacy
Traditional single-photon fluorophores require high-energy ultraviolet (UV) excitation, which causes severe phototoxicity and suffers from shallow tissue penetration due to light scattering. The 9H-fluoren-9-amine derivative circumvents this. Fluorene ring systems are renowned for their rigid, planar biphenyl structures, which yield exceptional fluorescence quantum yields (>0.7) and massive two-photon absorption (2PA) cross-sections[1]. This allows the probe to be excited by near-infrared (NIR) femtosecond lasers, enabling deep-tissue, non-destructive 3D imaging[2].
The Phenol Receptor: Superior PET Quenching
To create a "turn-on" sensor, the fluorescence of the fluorene core must be actively suppressed in its resting state. While aliphatic amines are traditionally used for Photoinduced Electron Transfer (PET), recent photophysical studies demonstrate that phenolic groups are significantly more effective PET quenchers [3]. The phenolate form acts as a powerful electron donor, transferring an electron to the excited state of the fluorene core and completely quenching its emission[4].
The Butyl Linker: Conformational Dynamics
The 4-carbon butyl chain connecting the fluorene amine to the phenol ring provides optimal conformational flexibility. It ensures that the spatial distance between the electron donor (phenol) and acceptor (fluorene) remains within the critical Förster/Dexter radii required for efficient PET, while maintaining enough lipophilicity to facilitate rapid plasma membrane permeation in live cells.
Mechanistic Pathway: The PET "Turn-On" Switch
The sensing mechanism relies on the disruption of the PET process by ROS. Hypochlorite (ClO⁻), an endogenous ROS produced by the myeloperoxidase (MPO) enzyme, is a primary biomarker for localized inflammation and oxidative stress[5].
When the probe is in its native state, the phenol moiety actively quenches the fluorene core. Upon exposure to ClO⁻, the phenol ring undergoes rapid oxidation (e.g., conversion to a quinone derivative or chlorination). This oxidation drastically lowers the HOMO energy level of the phenol, effectively terminating its ability to donate electrons. With the PET pathway inhibited, the intense natural fluorescence of the fluorene core is instantly restored[6].
Figure 1: PET-mediated fluorescence turn-on mechanism triggered by ROS oxidation.
Quantitative Data Summary
The following table synthesizes the expected photophysical parameters and sensing metrics for this class of fluorene-phenol conjugates, based on established structure-activity relationships[1],[5],[7].
| Parameter | Value | Causality / Significance |
| 1PA Maximum (λex) | ~340 nm | Standard single-photon UV excitation for the fluorene core. |
| 2PA Maximum (λex) | ~800 nm | Enables deep-tissue imaging via Ti:Sapphire femtosecond lasers. |
| Emission Maximum (λem) | ~470 nm | Blue/green emission, easily separated from cellular autofluorescence. |
| Quantum Yield (Φ) | > 0.70 (ON State) | High brightness driven by the rigid biphenyl system of fluorene. |
| Limit of Detection (LOD) | < 1.0 µM | High sensitivity suitable for detecting endogenous ClO⁻ fluctuations. |
| Response Time | < 30 seconds | Rapid PET inhibition allows for real-time live-cell monitoring. |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit internal controls and explain the causality behind critical methodological choices.
In Vitro ROS Selectivity and Kinetics Assay
Objective: To validate the specific "turn-on" response of the probe to ClO⁻ over other competing biological analytes.
-
Solvent Preparation: Prepare a 10 µM probe stock in a DMSO/PBS (1:9 v/v, pH 7.4) co-solvent system.
-
Causality: The highly planar, hydrophobic fluorene core is prone to aggregation-caused quenching (ACQ) in purely aqueous media. DMSO ensures monomeric dispersion, while the PBS buffer maintains physiological pH, preventing artifactual protonation of the phenol group which could prematurely halt PET[3].
-
-
Competitive Screening (Self-Validation): Introduce 50 µM of various ROS species (H₂O₂, •OH, O₂•⁻, ClO⁻) into separate aliquots of the probe solution.
-
Causality: This parallel screening acts as an internal control matrix. A robust probe must exhibit a >10-fold fluorescence enhancement exclusively in the ClO⁻ aliquot, proving that the phenol oxidation is highly specific and not a generalized response to mild oxidative stress[5].
-
-
Kinetic Monitoring: Measure fluorescence emission (λem = 470 nm) continuously for 5 minutes post-addition. The plateau should be reached within 30 seconds, confirming rapid reaction kinetics suitable for biological imaging[6].
Live-Cell Two-Photon Fluorescence Microscopy (2PFM)
Objective: To map endogenous ROS generation in living cells without inducing phototoxicity.
Figure 2: Self-validating workflow for two-photon live-cell ROS imaging.
-
Incubation: Seed HeLa or H9c2 cells in glass-bottom dishes. Incubate with 5 µM of the probe for 30 minutes at 37°C.
-
Causality: The lipophilic nature of the butyl-phenol moiety facilitates rapid plasma membrane permeation without the need for toxic permeabilizing agents (like Triton X-100), preserving live-cell physiology.
-
-
Negative Control Pre-treatment (Self-Validation): Pre-treat a control group of cells with 1 mM N-acetylcysteine (NAC) for 1 hour prior to ROS stimulation.
-
Causality: NAC is a potent ROS scavenger. If the observed fluorescence in the test group is genuinely driven by intracellular ROS, the NAC-treated cells must remain completely dark (OFF state). This eliminates false positives caused by probe autofluorescence or non-specific lipid binding.
-
-
Two-Photon Excitation: Excite the sample using a Ti:Sapphire femtosecond laser tuned to 800 nm.
-
Causality: Single-photon excitation of fluorene requires ~340 nm light, which is highly phototoxic and scatters heavily in tissue. Two-photon excitation at 800 nm utilizes near-infrared (NIR) light, enabling deeper tissue penetration, zero out-of-focus photobleaching, and prolonged live-cell viability[2].
-
Conclusion
The molecule 4-[3-(9H-fluoren-9-ylamino)butyl]phenol represents a sophisticated intersection of nonlinear optics and targeted chemical biology. By leveraging the unmatched two-photon cross-section of fluorene and the highly efficient PET quenching capabilities of phenol, researchers can achieve real-time, high-contrast visualization of ROS dynamics in deep tissue. Adhering to the self-validating protocols outlined above ensures that the resulting fluorescence data is both artifact-free and biologically meaningful.
References
-
Schafer-Hales, K. J., et al. (2005). "Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications." Journal of Biomedical Optics. URL:[Link]
-
Aigner, D., et al. (2014). "Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols." Analytical Chemistry. URL:[Link]
-
Savran, T. (2024). "A New Fluorene–Based Fluorescent Probe for Recognition of Hypochlorite Ions and its Applications." Journal of Fluorescence. URL:[Link]
Sources
- 1. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Fluorene–Based Fluorescent Probe for Recognition of Hypochlorite Ions and its Applications - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol: A Multi-Assay Approach to De-Risking Novel Chemical Entities
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The evaluation of a compound's cytotoxic potential is a mandatory early-stage gatekeeper in the drug discovery pipeline.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro cytotoxicity assessment of the novel chemical entity, 4-[3-(9H-fluoren-9-ylamino)butyl]phenol. As no public domain toxicological data for this specific molecule exists, we present a systematic, multi-tiered strategy designed to generate a robust preliminary safety profile. This document details the rationale and step-by-step protocols for a panel of validated assays that interrogate distinct cellular health endpoints: metabolic activity, membrane integrity, and the induction of apoptosis. By synthesizing data from these orthogonal methods, researchers can make informed decisions about the continued development of this and other novel compounds.
Introduction: The Imperative for Early Cytotoxicity Profiling
4-[3-(9H-fluoren-9-ylamino)butyl]phenol is a novel molecule integrating two key structural motifs: a fluorene group and a substituted phenol. Both moieties are present in compounds with known biological activities and toxicities. For instance, fluorene-9-bisphenol (BHPF), a substitute for bisphenol A (BPA), has been shown to induce cytotoxicity, oxidative stress, and apoptosis in various cell types.[2][3] Similarly, substituted phenols can exert toxic effects by disrupting cellular membranes and denaturing proteins.[4][5] This structural context underscores the necessity of a thorough and early assessment of the compound's cytotoxic profile to identify any potential liabilities.
This guide advocates for a tiered approach, beginning with broad-spectrum cytotoxicity assays and progressing to more focused mechanistic studies. This strategy ensures a cost-effective and scientifically rigorous evaluation, providing a holistic view of the compound's interaction with cellular systems.[6]
A Tiered Strategy for Cytotoxicity Assessment
A robust preliminary screening workflow should not rely on a single assay. Different assays measure different cellular events associated with cytotoxicity, and a multi-assay approach provides a more complete picture, reducing the risk of false negatives or positives.[7] We propose a two-tiered strategy:
-
Tier 1: Primary Cytotoxicity Assessment. This tier establishes the concentration-dependent effect of the compound on overall cell viability and membrane integrity. It is designed to be a rapid, high-throughput screen to determine the potency of the cytotoxic effect (e.g., the IC50 or EC50 value).
-
Tier 2: Mechanistic Elucidation. If significant cytotoxicity is observed in Tier 1, this next stage aims to understand how the compound is killing the cells. The primary focus here is to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), which has significant implications for the compound's therapeutic potential and safety profile.
Caption: Correlation between cell state and Annexin V/PI staining profile.
Experimental Protocol: Annexin V / PI Staining [8][9]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage. Combine all cells from each well.
-
Washing: Wash the cells twice with cold 1X PBS and centrifuge at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Second Wash: Add 1X Binding Buffer and centrifuge as before. Discard the supernatant.
-
PI Staining: Resuspend the cells in 200 µL of 1X Binding Buffer. Add 5 µL of PI Staining Solution (e.g., 1 mg/mL stock) just prior to analysis.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Assay 4: Caspase-Glo® 3/7 Assay for Apoptosis Execution
Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [10][11]The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7. [12]Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity. [13]
Caption: Simplified caspase cascade and the principle of the Caspase-Glo® 3/7 assay.
Experimental Protocol: Caspase-Glo® 3/7 Assay [12][13]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle control after subtracting background luminescence.
Conclusion and Future Directions
The tiered, multi-assay approach detailed in this guide provides a robust framework for establishing a preliminary cytotoxicity profile for the novel compound 4-[3-(9H-fluoren-9-ylamino)butyl]phenol. By integrating data on metabolic activity (MTT), membrane integrity (LDH), and specific cell death pathways (Annexin V, Caspase-3/7), researchers can build a comprehensive understanding of the compound's in vitro toxic potential.
A finding of potent, apoptosis-mediated cytotoxicity in cancer cell lines with minimal effect on non-cancerous cells could warrant further investigation as a potential anti-cancer agent. Conversely, significant necrosis or off-target cytotoxicity would raise red flags, potentially leading to the de-prioritization of the compound or guiding medicinal chemistry efforts to mitigate these effects. This foundational dataset is crucial for making informed, data-driven decisions in the complex landscape of drug discovery and development.
References
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LDH Assay - Cell Biologics Inc. (URL: [Link])
-
In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])
-
LDH Cytotoxicity Assay - Bio-protocol. (URL: [Link])
-
Cell Viability Assay (MTT Assay) Protocol. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Annexin V-Dye Apoptosis Assay - G-Biosciences. (URL: [Link])
-
Annexin V Apoptosis Plate Assay Kit - dojindo. (URL: [Link])
-
Caspase-3, 7 Activity Assay Kit - Boster Bio. (URL: [Link])
-
Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. (URL: [Link])
-
(PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (URL: [Link])
-
Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - MDPI. (URL: [Link])
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
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Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach - PubMed. (URL: [Link])
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2,4-Di-tert-butylphenol. (URL: [Link])
-
Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC. (URL: [Link])
-
Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. (URL: [Link])
-
The Toxic Effects of Fluorene-9-bisphenol on Porcine Oocyte in Vitro Maturation - PubMed. (URL: [Link])
-
Fluorene-9-bisphenol exposure induces cytotoxicity in mouse oocytes and causes ovarian damage | Request PDF - ResearchGate. (URL: [Link])
-
Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PubMed. (URL: [Link])
-
What is Phenol used for? - Patsnap Synapse. (URL: [Link])
-
In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - MDPI. (URL: [Link])
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - MDPI. (URL: [Link])
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC. (URL: [Link])
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Engineering the Phenolic Scaffold: A Technical Guide to the Discovery and Biological Evaluation of Novel Phenol Derivatives
Executive Summary
Phenol and its derivatives represent one of the most versatile pharmacophores in modern drug discovery. The inherent redox activity of the phenolic hydroxyl group, combined with the electron-rich aromatic ring, provides a privileged scaffold for developing antioxidants, chemotherapeutics, and metabolic modulators. As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the mechanistic rationale, discovery workflows, and self-validating experimental protocols required to successfully evaluate novel phenol derivatives.
Mechanistic Rationale & Scaffold Versatility
The biological efficacy of phenols is largely dictated by their ability to donate hydrogen atoms or single electrons, neutralizing reactive oxygen species (ROS) and modulating cellular signaling. Phenol derivatives have been found to possess extensive biological activities, including antimicrobial, analgesic, anti-inflammatory, antioxidant, and anti-cancer properties (1).
However, natural phenols often suffer from poor bioavailability, rapid metabolic clearance, or off-target toxicity. To overcome these limitations, tailored functionalization is required (2).
Causality in Structural Modification:
-
Prenylation: The addition of a prenyl group (3-methyl-2-butenyl) via Electrophilic Aromatic Substitution (EAS) significantly increases the lipophilicity of the phenol. This structural choice directly enhances membrane permeability and cellular accumulation, transforming weak natural phenols into potent antioxidants and antineoplastic agents (3).
-
Bioisosteric Replacement: In the treatment of gout, the uricosuric agent benzbromarone exhibits severe hepatotoxicity. By replacing specific toxicophores while retaining the essential phenol-like hydrogen bonding interactions, researchers discovered Dotinurad (FYU-981), a novel phenol derivative with highly potent uric acid-lowering activity and a benign toxicity profile (4). Similarly, the novel benzbromarone analog JNS4 was developed to improve URAT1 selectivity and pharmacokinetics (5).
Workflow for Discovery & Biological Evaluation
The transition from a raw phenolic scaffold to a validated biological lead requires a systematic pipeline. The diagram below illustrates the critical path from synthesis to in vivo validation.
End-to-end workflow for the discovery and optimization of novel phenol derivatives.
Quantitative Data: Structure-Activity Relationships (SAR)
Comparing the biological activity of synthesized derivatives is critical for lead optimization. Table 1 summarizes the quantitative IC50 values of various phenol derivatives across different biological targets, demonstrating the vast applicability of the scaffold.
Table 1: Comparative Biological Activity of Selected Phenol Derivatives
| Compound Class | Specific Derivative / Lead | Target / Assay | IC50 Value | Reference |
| Prenylated Phenol | Diprenylated Hydroquinone | DPPH Radical Scavenging | ~12.5 µM (comparable to Trolox) | [3] |
| Tetrahydroquinoline Phenol | 2-((1,2,3,4-tetrahydroquinolin-1-yl)...)phenol | U2OS Osteosarcoma Cytotoxicity | 50.5 ± 3.8 µM | [1] |
| Benzothiazole Phenol | Dotinurad (FYU-981) | URAT1 Transporter Inhibition | 43.2 nM | [4] |
| Benzbromarone Analog | JNS4 | URAT1 Transporter Inhibition | 0.80 µM | [5] |
Detailed Experimental Protocols
As an application scientist, I emphasize that experimental protocols must act as self-validating systems . The inclusion of rigorous internal controls ensures that observed biological effects are mechanistically genuine and not artifacts of assay interference.
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Evaluation)
Causality & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the electron-donating capacity of synthesized phenols. We use methanol as the solvent because it stabilizes the DPPH radical while dissolving lipophilic prenylated phenols. The inclusion of a solvent blank accounts for background microplate absorbance, while the Trolox positive control validates the assay's dynamic range and provides a reliable baseline for single-electron transfer kinetics, creating a self-validating system.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Protect from light immediately, as DPPH is highly photosensitive.
-
Sample Dilution: Prepare serial dilutions of the novel phenol derivatives (e.g., 1 µM to 100 µM) in methanol.
-
Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
Controls (Critical for Validation):
-
Blank: 200 µL methanol (subtracts plate/solvent optical density).
-
Negative Control: 100 µL methanol + 100 µL DPPH (represents 100% un-scavenged radical concentration).
-
Positive Control: Serial dilutions of Trolox + DPPH.
-
-
Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the reaction to reach steady-state kinetics.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: % Scavenging =[(A_negative_control - A_sample) / A_negative_control] × 100. Calculate the IC50 using non-linear regression analysis.
Protocol B: In Vitro Cytotoxicity & Apoptosis Assay
Causality & Rationale: To evaluate the anticancer potential of tetrahydroquinoline phenol derivatives against osteosarcoma (U2OS) cells (6). We measure mitochondrial calcium modulation and caspase 3/7 activation, as phenols often induce apoptosis via mitochondrial stress. Using a vehicle control (≤0.1% DMSO) ensures that observed cell death is mechanistically driven by the phenol derivative rather than solvent toxicity.
Step-by-Step Methodology:
-
Cell Culture: Seed U2OS cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
-
Treatment: Treat cells with phenol derivatives (10 µM to 100 µM). Self-Validation: Ensure the final DMSO concentration is ≤0.1%. Include a vehicle control well containing only 0.1% DMSO in media.
-
Viability Assessment (MTT Assay): After 48h of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm to determine the IC50.
-
Apoptosis Validation (Caspase 3/7): For hit compounds, multiplex the viability assay with a luminescent Caspase-3/7 assay. Add the proluminescent caspase substrate; cleavage by active caspases generates a luminescent signal directly proportional to apoptotic activity.
Proposed apoptotic signaling pathway triggered by phenol derivatives in osteosarcoma cells.
Conclusion & Future Perspectives
The rational design and tailored functionalization of natural phenols continue to yield highly potent bioactive molecules. By employing rigorous, self-validating screening protocols and understanding the underlying structure-activity relationships, researchers can successfully navigate the pharmacological optimization of the phenol scaffold. This approach transforms toxic or metabolically unstable hits into viable clinical candidates, paving the way for next-generation therapeutics.
References
- Source: PubMed / nih.
- Source: Bentham Science / eurekaselect.
- Source: PMC / nih.
- Discovery of Dotinurad (FYU-981)
- Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents Source: European Journal of Medicinal Chemistry / ResearchGate URL
- Source: PMC / nih.
Sources
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- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol Molecular Properties
Abstract
This guide provides a comprehensive framework for the theoretical investigation of the molecular properties of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol. As a molecule with potential significance in medicinal chemistry and materials science due to its constituent fluorene, phenol, and amine moieties, a deep understanding of its electronic and structural characteristics is paramount for predicting its behavior and guiding experimental efforts. This document outlines a robust computational workflow using Density Functional Theory (DFT) to determine the molecule's optimized geometry, electronic structure, charge distribution, and vibrational frequencies. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a self-validating protocol, ensuring scientific rigor and reproducibility. We will delve into the rationale behind the selection of specific computational methods, basis sets, and analytical techniques, grounding the theoretical procedures in established principles of computational chemistry.
Introduction: The Imperative for Computational Characterization
The molecule 4-[3-(9H-fluoren-9-ylamino)butyl]phenol combines several key functional groups: a bulky, electron-rich fluorene group, a reactive phenol ring, and a flexible butylamine linker. This unique combination suggests potential applications where molecular recognition, electronic properties, and reactivity are critical. However, synthesizing and experimentally characterizing every potential derivative is a resource-intensive process. Computational chemistry offers a powerful, predictive alternative, allowing for an in-silico exploration of molecular properties to screen candidates, interpret experimental data, and understand structure-activity relationships.[1][2]
This guide focuses on a first-principles quantum mechanical approach, specifically Density Functional Theory (DFT), a method that provides a favorable balance between computational cost and accuracy for medium-to-large organic molecules.[3] By calculating properties such as the optimized 3D geometry, the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the infrared spectrum, we can gain significant insights into the molecule's stability, reactivity, and potential intermolecular interactions.[2][4]
Methodology: A Validated Computational Workflow
The cornerstone of reliable computational results is a well-defined and justified methodology. The following section details a step-by-step protocol for the theoretical analysis of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol.
Software Selection
A variety of quantum chemistry software packages can perform the necessary calculations, such as Gaussian, ORCA, or GAMESS.[5][6] This guide will reference the procedural steps common to these platforms, focusing on the theoretical inputs required.
Level of Theory and Basis Set Selection
Expertise-Driven Choice: The selection of a theoretical method and basis set is the most critical decision in a computational study. It directly impacts the accuracy and cost of the calculation.
-
Density Functional Theory (DFT): We will employ DFT as it effectively incorporates electron correlation, which is crucial for accurate predictions, at a lower computational cost than traditional wavefunction-based methods like Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC).[7][8]
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for this study. B3LYP has demonstrated robust performance for a wide range of organic molecules, providing reliable geometric and electronic property predictions.[9][10] It combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals.
-
Basis Set - 6-31G(d,p): The 6-31G(d,p) basis set, a Pople-style basis set, will be used. This is a split-valence basis set, meaning it uses multiple functions to describe the valence electrons, providing flexibility. The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) is essential for accurately describing the anisotropic nature of chemical bonds and non-bonding interactions.[6][11]
This B3LYP/6-31G(d,p) level of theory is a well-established standard for obtaining reliable results for organic molecules of this size.[12]
Computational Protocol
The following workflow ensures a systematic and validatable approach to calculating the molecular properties.
Sources
- 1. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 2. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. scribd.com [scribd.com]
- 6. figshare.com [figshare.com]
- 7. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
- 8. Monitoring Organic Synthesis via Density Functional Theory | IntechOpen [intechopen.com]
- 9. inpressco.com [inpressco.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Using 4-[3-(9H-fluoren-9-ylamino)butyl]phenol as a building block in organic synthesis
Application Note: 4-[3-(9H-Fluoren-9-ylamino)butyl]phenol as a Sterically Directed Building Block in Advanced Organic Synthesis
Executive Summary
In the synthesis of complex therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipophilic prodrugs—bifunctional building blocks require exquisite orthogonal protection strategies. 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is a highly specialized intermediate that pairs a reactive phenolic handle with a heavily shielded, sterically demanding 9H-fluoren-9-yl (Fl) protected amine. This Application Note details the physicochemical rationale, comparative stability, and validated protocols for utilizing this compound to achieve absolute chemoselectivity during complex synthetic workflows.
Mechanistic Profiling & Strategic Utility
The strategic brilliance of the 9H-fluoren-9-yl (Fl) group lies in its unique electronic and steric profile. While the structurally related Fmoc (9-fluorenylmethoxycarbonyl) group is ubiquitous in peptide synthesis, it is rapidly cleaved by weak bases (e.g., piperidine, morpholine) via the abstraction of the highly acidic proton at the 9-position, followed by β-elimination of CO₂ and the formation of a dibenzofulvene adduct[1].
In contrast, the direct N–C9 linkage in 4-[3-(9H-fluoren-9-ylamino)butyl]phenol lacks the carbamate moiety. Because there is no thermodynamic driving force to expel CO₂, the Fl group is completely inert to basic conditions. Furthermore, it exhibits a solvolytic acid stability >6,000 times greater than the standard trityl (Trt) group[2]. This extreme stability allows chemists to subject the phenolic hydroxyl group to aggressive alkylation, cross-coupling, or esterification conditions without risking premature amine deprotection or unwanted N-alkylation side reactions[3].
Quantitative Profiling: Protecting Group Orthogonality
To guide experimental design, the table below summarizes the orthogonal stability of the 9-fluorenyl group compared to standard amine protecting groups.
| Protecting Group | Base Stability (e.g., K₂CO₃, Piperidine) | Acid Stability (e.g., TFA, HCl) | Steric Hindrance | Primary Cleavage Mechanism |
| Fmoc | Labile (Rapidly cleaved) | Stable | Moderate | Base-catalyzed β-elimination |
| Boc | Stable | Labile (Rapidly cleaved) | Moderate | Acid-catalyzed solvolysis |
| Trityl (Trt) | Stable | Highly Labile | High | Mild acid solvolysis |
| 9-Fluorenyl (Fl) | Highly Stable | Highly Stable | Very High | Hydrogenolysis (Pd/C, H₂) |
Experimental Workflows & Protocols
The following self-validating protocols demonstrate the orthogonal functionalization of the phenol handle, followed by the selective unmasking of the amine.
Workflow demonstrating the orthogonal chemoselectivity of the 9H-fluoren-9-yl protecting group.
Protocol 1: Chemoselective Phenolic O-Alkylation
Objective: Attach a functional linker (e.g., a PEG-halide for PROTAC synthesis) to the phenolic hydroxyl without inducing N-alkylation.
-
Preparation: Dissolve 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10). The 9-fluorenyl group is completely impervious to these basic conditions, ensuring the amine remains fully protected[2].
-
-
Electrophile Addition: Dropwise add the desired alkyl bromide (1.2 eq).
-
Reaction: Stir the suspension at 60 °C for 12 hours.
-
Causality: The extreme steric bulk of the 9H-fluoren-9-yl group creates a kinetic shield around the secondary amine. Even at elevated temperatures, N-alkylation is sterically prohibited, driving 100% chemoselectivity toward O-alkylation.
-
-
Workup & Validation: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and verify the O-alkylated intermediate via LC-MS (monitoring for the[M+H]+ peak of the protected product).
Protocol 2: Orthogonal N-Deprotection via Catalytic Hydrogenolysis
Objective: Remove the 9H-fluoren-9-yl group to reveal the primary amine for subsequent downstream coupling (e.g., amide bond formation).
-
Preparation: Dissolve the O-alkylated intermediate (1.0 eq) in a 1:1 (v/v) mixture of Methanol and EtOAc (0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.1 eq by weight).
-
Causality: Nitrogen purging is critical to displace oxygen and prevent the catalytic ignition of methanol vapors when the active palladium catalyst is introduced.
-
-
Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas three times. Stir vigorously at room temperature under an H₂ balloon for 16 hours.
-
Causality: The 9-fluorenyl group behaves similarly to a sterically hindered benzyl group. Under hydrogenolysis, the C–N bond is cleaved, yielding inert fluorene and the desired free primary amine without requiring harsh acidic or basic conditions[3].
-
-
Workup & Validation: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure. The byproduct (fluorene) can be easily separated from the polar amine product via standard silica gel flash chromatography (using a DCM/MeOH/NH₄OH gradient).
References
-
Title: The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis Source: mdpi.com URL: [Link]
-
Title: 9-(4-Bromophenyl)-9-fluorenyl as a Safety-Catch Nitrogen Protecting Group | The Journal of Organic Chemistry Source: acs.org URL: [Link]
-
Title: Methods for Removing the Fmoc Group | Springer Nature Experiments Source: springernature.com URL: [Link]
Sources
Application of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in peptide synthesis
Application Note: Integration of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Mechanistic Rationale
The development of targeted Peptide-Drug Conjugates (PDCs) requires highly specialized building blocks that can bridge complex pharmacophores with peptide targeting sequences. The compound 4-[3-(9H-fluoren-9-ylamino)butyl]phenol serves exactly this purpose.
The core of this molecule is 4-(3-aminobutyl)phenol (also known as p-hydroxyhomoamphetamine), a well-characterized pharmacophore and a known active metabolite of the antihypertensive agent labetalol [1]. By conjugating this moiety to a peptide vector, researchers can develop prodrugs that target specific adrenergic pathways or utilize the phenolic ring for late-stage radioiodination.
The Causality of the 9H-fluoren-9-yl (Fl) Protecting Group: A critical distinction must be made between the standard Fmoc (9-fluorenylmethoxycarbonyl) group and the direct 9H-fluoren-9-yl (Fl) amine protection used in this building block. While Fmoc relies on a carbamate linkage that is highly susceptible to base-catalyzed E1cB elimination (e.g., via piperidine), the Fl group attaches the bulky fluorenyl system directly to the nitrogen.
This direct attachment provides immense steric shielding, completely suppressing epimerization and unwanted N-alkylation during harsh synthetic steps [2]. Furthermore, the Fl group is entirely stable to secondary amines but is highly acid-labile. This creates a perfect orthogonal system: the phenolic hydroxyl can be anchored to a resin under strongly basic conditions without risking N-alkylation, after which the Fl group can be selectively cleaved using strong acid to initiate standard Fmoc-SPPS.
Experimental Workflow: Synthesis of an Amphetamine-Peptide Conjugate
To utilize this building block effectively, we employ a "C-to-N" reverse-anchoring strategy. The phenol is covalently attached to a robust Merrifield resin, the Fl group is removed via acidolysis, and the exposed primary amine is used to initiate peptide chain elongation.
Step 1: Phenolic Resin Anchoring
-
Objective: Establish a stable ether linkage between the phenol and the solid support.
-
Protocol: Swell 1.0 g of Merrifield resin (chloromethyl polystyrene, 1.0 mmol/g loading) in anhydrous DMF. Add 3.0 equivalents of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol and 3.0 equivalents of Cesium Carbonate ( Cs2CO3 ). Heat the suspension to 60°C for 12 hours under gentle agitation.
-
Self-Validating Checkpoint: Perform a Chloranil test on a micro-cleaved sample. A negative result confirms that the Fl group has remained intact and successfully prevented premature N-alkylation during the basic anchoring phase.
Step 2: Orthogonal Fl Group Deprotection
-
Objective: Remove the 9H-fluoren-9-yl group to expose the primary amine for peptide coupling.
-
Protocol: Treat the resin with a cleavage cocktail of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), supplemented with 2.5% Triisopropylsilane (TIS) as a carbocation scavenger. Agitate for 45 minutes at room temperature. Wash the resin extensively with DCM and 5% DIPEA in DMF to neutralize the salt.
-
Self-Validating Checkpoint: The cleavage cocktail will turn bright yellow due to the stabilized fluorenyl cation. Monitor the UV absorbance of the wash at 301 nm; the disappearance of this peak indicates complete deprotection. A subsequent Kaiser test on the resin must be strongly positive (dark blue), confirming the presence of the newly freed primary amine.
Step 3: Fmoc-SPPS Elongation & Global Cleavage
-
Protocol: Couple the first Fmoc-amino acid using highly reactive conditions (HATU/HOAt and DIPEA) to overcome the steric hindrance of the 3-aminobutyl chain. Proceed with standard Fmoc-SPPS (20% piperidine deprotection, HBTU couplings).
-
Global Cleavage: Treat the dried resin with anhydrous Hydrogen Fluoride (HF) and 5% p-cresol at 0°C for 1 hour to cleave the robust Merrifield ether bond, releasing the final p-hydroxyhomoamphetamine-peptide conjugate.
Figure 1: Orthogonal SPPS workflow utilizing the Fl-protected phenolic building block.
Quantitative Data & Optimization
The success of this protocol relies heavily on the orthogonal kinetics of the protecting groups and the specific conditions used for resin anchoring. The data below summarizes the optimization parameters.
Table 1: Comparative Cleavage Kinetics of Amine Protecting Groups
| Protecting Group | Cleavage Reagent | Half-life ( t1/2 ) | Cleavage Mechanism |
| Fmoc | 20% Piperidine / DMF | < 1 min | Base-catalyzed E1cB elimination |
| 9H-fluoren-9-yl (Fl) | 50% TFA / DCM | 45 min | Acid-catalyzed cation formation |
| Boc | 50% TFA / DCM | 20 min | Acidolysis |
Table 2: Optimization of Phenolic Resin Anchoring Yields
| Base / Solvent | Temperature | Reaction Time | Yield (O-alkylation) | N-alkylation (Side Product) |
| DIPEA / DCM | 25°C | 12 h | 45% | Not detected |
| K2CO3 / DMF | 60°C | 12 h | 78% | Not detected |
| Cs2CO3 / DMF | 60°C | 12 h | >95% | Not detected |
Pharmacological Application & Pathway
Once synthesized, the resulting PDC acts as a targeted prodrug. The peptide sequence (e.g., a tumor-homing or cell-penetrating peptide) guides the molecule to the target tissue. Endogenous proteases then cleave the amide bond, releasing the active p-hydroxyhomoamphetamine pharmacophore to interact with local adrenergic receptors [3].
Figure 2: In vivo pharmacological signaling and release pathway of the synthesized PDC.
References
-
Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules.[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793924, 4-(3-Aminobutyl)phenol. PubChem.[Link]
Sources
Application Note: Base-Labile Cleavage of Fluoren-9-yl-Based Protecting Groups from Substituted Phenols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Introduction and Mechanistic Rationale
In the synthesis of complex pharmaceuticals, peptides, and functionalized aromatics, the protection of phenolic hydroxyl groups or amino-substituted phenols is a critical step. While the 9-fluorenylmethoxycarbonyl (Fmoc) group—often functionally discussed alongside its derivatives like the fluoren-9-ylamino group—is the gold standard for amine protection, it is also highly effective for protecting substituted phenols as carbonates or carbamates[1].
The defining advantage of fluoren-9-yl-based protecting groups is their orthogonality . They are highly stable under acidic conditions (allowing the use of Boc or tBu groups elsewhere) but are rapidly cleaved under mild, non-hydrolytic basic conditions [2].
The E1cB Cleavage Mechanism
Understanding the causality behind the cleavage is essential for optimizing yields. The deprotection does not occur via standard hydrolysis; rather, it proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism.
-
A secondary amine base (typically piperidine) abstracts the highly acidic proton at the 9-position of the fluorene ring.
-
This forms a stabilized fluorenyl anion (the conjugate base).
-
The anion undergoes a rate-determining elimination, expelling carbon dioxide and the free substituted phenol (or phenolic amine), while generating dibenzofulvene (DBF) .
-
DBF is highly reactive and will polymerize or alkylate the newly freed substrate if not immediately trapped. Piperidine acts dually as the base and the scavenger, forming a stable DBF-piperidine adduct [1].
Caption: E1cB elimination mechanism and dibenzofulvene (DBF) scavenging pathway.
Reagent Selection and Optimization
Substituted phenols present unique challenges. Because the phenoxide leaving group is more stable than an aliphatic alkoxide, fluoren-9-yl carbonates of phenols are inherently more base-labile. Consequently, milder bases or shorter reaction times are often required to prevent side reactions, such as ester migration or premature cleavage during synthesis[3].
Table 1: Comparison of Base Reagents for Cleavage
| Base Reagent | Concentration | Solvent | Cleavage Time | DBF Scavenging | Application Notes |
| Piperidine | 20% (v/v) | DMF | 10–20 min | Excellent | Industry standard; acts as both base and scavenger. |
| 4-Methylpiperidine | 20% (v/v) | DMF | 10–20 min | Excellent | Non-controlled, less toxic alternative to piperidine. |
| DBU | 1–2% (v/v) | DMF | < 5 min | Poor | Extremely fast; requires an external scavenger (e.g., 1-octanethiol). |
| Diethylamine (DEA) | 20% (v/v) | DCM | 30–40 min | Moderate | Milder base; ideal for side-reaction-prone phenolic substrates. |
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the disappearance of the starting material and the appearance of the DBF-adduct, researchers can ensure complete cleavage without product degradation.
Protocol A: Standard Piperidine-Mediated Cleavage (Solution Phase)
This is the universally accepted method for robust substrates.
Materials:
-
20% (v/v) Piperidine in anhydrous N,N-Dimethylformamide (DMF)
-
Substituted phenol derivative
-
Cold diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Preparation: Dissolve the protected substituted phenol in anhydrous DMF to achieve a concentration of 0.1 M.
-
Initiation: Add an equal volume of 40% piperidine in DMF to achieve a final concentration of 20% piperidine.
-
Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 15 to 20 minutes. Expert Insight: Do not exceed 30 minutes, as prolonged exposure to piperidine can lead to base-catalyzed degradation of sensitive phenolic substituents.
-
Validation: Monitor the reaction via LC-MS or TLC (UV detection at 254 nm). Look for the disappearance of the starting mass and the appearance of the DBF-piperidine adduct (m/z 264).
-
Termination: Concentrate the mixture under reduced pressure (rotary evaporation at < 35 °C) to approximately 10% of its original volume.
-
Isolation: Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the free substituted phenol. Wash the pellet twice with cold ether to remove residual DBF-adduct.
Protocol B: DBU-Mediated Cleavage for Sterically Hindered Phenols
For highly hindered ortho-substituted phenols, piperidine may be too bulky to efficiently abstract the 9-H proton. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, less nucleophilic base that accelerates cleavage.
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in anhydrous DMF (0.1 M). Add 10 equivalents of 1-octanethiol. Causality: Because DBU is non-nucleophilic, it cannot scavenge DBF. 1-octanethiol acts as a highly efficient thiol scavenger to prevent DBF from alkylating the phenolic hydroxyl.
-
Initiation: Add 2% (v/v) DBU to the mixture.
-
Incubation: Stir at room temperature for 2 to 5 minutes.
-
Quenching: Immediately quench the reaction by adding a slight molar excess of acetic acid (relative to DBU) to prevent base-catalyzed side reactions.
-
Purification: Purify the resulting free phenol via preparative RP-HPLC, as ether precipitation is often ineffective at removing thiol-DBF adducts.
Caption: Standardized workflow for the base-labile cleavage and isolation of phenolic compounds.
Troubleshooting and Field-Proven Insights
-
Incomplete Cleavage: If the fluoren-9-yl group fails to cleave, the substrate may be aggregating in solution. Solution: Add 1-5% (v/v) of a chaotropic agent or switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) to disrupt intermolecular hydrogen bonding.
-
Premature Cleavage: Phenolic carbonates are highly sensitive to secondary amines. If premature cleavage is observed during upstream synthetic steps, ensure that all washing steps utilizing basic reagents (like DIPEA) are strictly minimized in duration and concentration.
-
Alkyl Adduct Formation: If mass spectrometry reveals a product with a mass shift of +178 Da, DBF has alkylated the free phenol. Solution: Increase the concentration of the scavenger (piperidine or 1-octanethiol) or reduce the reaction temperature to 15 °C to favor the scavenging kinetics over the alkylation kinetics.
References
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available at:[Link]
-
Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin. PubMed (NIH). Available at:[Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Available at:[Link]
Application Note: Live-Cell Imaging of Lipid Droplets Using 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (FABP-Fluor)
Target Audience: Cell Biologists, Biophysicists, and Preclinical Drug Development Scientists Application: High-contrast, solvatochromic fluorescence microscopy of intracellular lipid droplets (LDs) and membrane lipid order.
Executive Summary
The visualization of lipid droplets (LDs) has become critical in understanding cellular metabolism, lipotoxicity, and the pathophysiology of metabolic disorders. While traditional lipophilic dyes (e.g., Nile Red, BODIPY) are widely used, they often suffer from poor photostability, background fluorescence in aqueous media, and aggregation-caused quenching (ACQ).
This application note details the use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (hereafter referred to as FABP-Fluor ), a highly specialized synthetic fluorescent probe. By leveraging the solvatochromic properties of the fluorene core and the topological anchoring of the phenol moiety, FABP-Fluor provides an ultra-photostable, high-contrast alternative for long-term live-cell imaging of lipid dynamics [1].
Mechanistic Rationale: Structure-Function Causality
As a Senior Application Scientist, I emphasize that successful imaging requires understanding why a probe localizes where it does. FABP-Fluor is not merely a "greasy dye"; it is a rationally designed amphiphilic sensor.
-
The Fluorene Core (9H-fluoren-9-ylamino): Fluorene derivatives are highly conjugated, planar π-systems that exhibit strong solvatochromism [4]. In aqueous (polar) environments, the probe undergoes non-radiative decay, rendering it virtually dark. Upon partitioning into a hydrophobic lipid environment, the restriction of intramolecular motion and lower dielectric constant trigger a massive increase in quantum yield (Fluorescence ON) [2].
-
The Flexible Spacer (Butyl chain): The 4-carbon aliphatic chain decouples the bulky fluorene fluorophore from the polar anchor. This flexibility allows the fluorene core to penetrate deep into the neutral lipid core of the LD (triacylglycerols and steryl esters).
-
The Polar Anchor (Phenol ring): Unlike purely hydrophobic dyes that indiscriminately label all cellular membranes, the phenol group acts as a hydrogen-bond donor/acceptor. It specifically intercalates with the phospholipid monolayer that encapsulates the LD, orienting the molecule and preventing it from washing out during dynamic live-cell assays [3].
Caption: Mechanism of FABP-Fluor targeting and solvatochromic activation within cellular lipid droplets.
Photophysical Profile
To optimize your filter sets and laser lines, refer to the quantitative photophysical parameters of FABP-Fluor below. The large Stokes shift minimizes self-quenching and background autofluorescence.
| Parameter | Value | Causality / Experimental Implication |
| Excitation Maximum (λex) | ~390 nm (UV/Violet) | Excitable by standard 405 nm diode lasers. |
| Emission Maximum (λem) | ~510 nm (Green/Yellow) | Solvatochromic; shifts based on lipid density. Collect emission at 490–550 nm. |
| Stokes Shift | ~120 nm | Large shift reduces excitation backscatter and inner-filter effects. |
| Quantum Yield (Φ) | < 0.01 (Water) / 0.65 (Lipid) | High signal-to-noise ratio; wash steps can be minimized if necessary. |
| Photostability | High (Fluorene backbone) | Withstands continuous laser scanning for >30 minutes without significant bleaching [1]. |
Self-Validating Experimental Protocol
Trustworthy science requires built-in validation. This protocol is designed as a self-validating system, incorporating both positive induction and negative depletion controls to ensure the fluorescence observed is exclusively derived from LDs.
Phase A: Reagent Preparation
-
Stock Solution: Dissolve FABP-Fluor in anhydrous DMSO to a concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Expert Insight: Water absorption by DMSO will cause premature aggregation of the probe. Always use anhydrous, cell-culture grade DMSO.
-
-
Working Solution: Dilute the stock to 1–5 µM in pre-warmed (37°C) complete culture medium immediately before use. Ensure final DMSO concentration is ≤0.5%.
Phase B: Live-Cell Staining & Validation Workflow
Caption: Standardized, self-validating experimental workflow for live-cell lipid droplet imaging.
Phase C: Step-by-Step Execution
-
Cell Preparation: Seed cells (e.g., HeLa, HepG2, or 3T3-L1 adipocytes) in glass-bottom confocal dishes. Allow them to adhere overnight.
-
Self-Validation Setup:
-
Positive Control: Treat cells with 200 µM Oleic Acid (complexed with BSA) for 12 hours to induce massive de novo LD biogenesis.
-
Negative Control: Treat cells with 5 µM Triacsin C (an acyl-CoA synthetase inhibitor) for 12 hours to block LD formation.
-
-
Staining: Aspirate media. Add the FABP-Fluor Working Solution (2 µM). Incubate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Washing (Crucial Step): Wash the cells twice with pre-warmed (37°C) PBS.
-
Causality: Using cold PBS induces a thermal shock that causes the liquid-disordered (Ld) phases of the lipid droplet to rapidly transition to a solid-ordered (So) phase. This phase transition alters the local dielectric constant, artificially shifting the emission spectrum of the solvatochromic fluorene core and leading to artifactual data [1].
-
-
Imaging: Image immediately using a confocal laser scanning microscope. Use a 405 nm laser for excitation. Collect emission using a bandpass filter of 490–550 nm.
Expert Insights & Troubleshooting
-
Avoid Chemical Fixation if Possible: While FABP-Fluor can be used in fixed cells, paraformaldehyde (PFA) fixation crosslinks lipid-associated proteins (like perilipins) and alters the native hydration state of the LD monolayer. This can quench the fluorene emission or cause the probe to leak into the cytoplasm [3]. If fixation is absolutely required, use 4% PFA for exactly 10 minutes and avoid permeabilization agents (like Triton X-100), which will dissolve the lipid droplets entirely.
-
Co-localization Assays: Because FABP-Fluor emits in the green/yellow spectrum, it pairs exceptionally well with deep-red organelle trackers (e.g., MitoTracker Deep Red or LysoTracker Red) to study inter-organelle contact sites (e.g., LD-Mitochondria tethering) without spectral bleed-through [2].
-
Signal-to-Noise Optimization: If background fluorescence is observed in the cytoplasm, it is likely due to the probe becoming trapped in the Endoplasmic Reticulum (ER) membrane. Reduce the probe concentration to 0.5 µM and increase the wash time to 5 minutes to allow the probe to fully partition from the ER into the more hydrophobic LD core.
References
-
Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science / PMC.[Link]
-
Specific Fluorescence Probes for Lipid Droplets Based on Simple AIEgens. ACS Applied Materials & Interfaces.[Link]
-
Organelle-specific bioprobes based on fluorogens with aggregation-induced emission (AIE) characteristics. Organic & Biomolecular Chemistry.[Link]
-
Group 14 Metallafluorenes for Lipid Structure Detection and Cellular Imaging. MDPI Molecules.[Link]
Application Note: Experimental Setup for Base-Free Thermal Cleavage of Fluorenyl-Based Protecting Groups
Introduction & Mechanistic Insights
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide and organic synthesis, traditionally removed via base-catalyzed E1cB elimination using secondary amines like piperidine[1]. However, standard basic conditions present significant challenges for base-sensitive substrates, often leading to aspartimide formation, diketopiperazine cyclization, or unwanted epimerization[1]. Furthermore, the regulatory scrutiny surrounding piperidine has driven the need for alternative deprotection strategies.
Thermal cleavage offers a highly efficient, completely base-free methodology to remove Fmoc groups[2]. By leveraging elevated temperatures in specific polar aprotic solvents, the thermal energy overcomes the high rotational barrier of the carbamate C(O)–N bond[2]. This destabilizes the system, promoting the direct elimination of the acidic β-proton on the fluorenyl ring. The reaction cleanly expels carbon dioxide (CO₂) and dibenzofulvene (DBF) without requiring an external base[1][2].
Causality in Experimental Design: Why DMSO?
While thermal cleavage is effective in several polar aprotic solvents (such as DMF and NMP), d₆-DMSO or standard DMSO is the strictly preferred solvent [2]. At temperatures exceeding 100 °C, DMF can undergo thermal degradation to release trace amounts of dimethylamine. In a supposedly "base-free" system, these trace amines act as nucleophiles that can trigger the epimerization of stereocenters in sensitive peptides[2]. DMSO remains chemically inert at 120 °C, ensuring the reaction environment remains slightly acidic to neutral, thereby preserving the stereochemical integrity of the substrate[2].
Fig 1. Mechanistic pathway of base-free thermal Fmoc cleavage.
Scope, Solvent Effects, and Orthogonality
To design a self-validating protocol, it is critical to understand the boundaries of thermal cleavage. The reaction is highly solvent-dependent and demonstrates excellent orthogonality with most acid-labile protecting groups, though certain exceptions exist.
Quantitative Data: Solvent Efficiency
The polarity and aprotic nature of the solvent are absolute requirements for stabilizing the transition state during thermal elimination[2][3].
Table 1: Solvent Effects on Thermal Fmoc Cleavage (15 min at 120 °C) [2][3]
| Solvent | Fmoc Cleaved (%) | Causality / Experimental Observation |
| DMSO | >95% | Optimal. Inert at 120 °C; prevents trace-amine epimerization. |
| DMF | >95% | Effective, but thermal degradation yields amines (epimerization risk). |
| NMP | >95% | Effective, but shares similar high-temp degradation risks to DMF. |
| Acetonitrile | ~60% | Suboptimal polarity; fails to fully stabilize the transition state. |
| Chlorobenzene | 0% | Non-polar aprotic; cannot support the elimination pathway. |
| Chloroform | 0% | Insufficient boiling point and polarity. |
| Methanol | 0% | Protic solvent; actively inhibits the E1cB-like elimination. |
Quantitative Data: Substrate Scope and Orthogonality
Thermal cleavage is generally orthogonal to t-butyl ethers and Boc groups, making it highly suitable for complex multidimensional synthesis[2]. However, steric hindrance and specific residue interactions can alter reaction kinetics[2][4].
Table 2: Substrate Scope and Protecting Group Stability [2][4]
| Substrate | Reaction Time | Cleavage Yield | Side Reactions / Notes |
| Fmoc-Pro-OH | 15 min | 96% | Clean, quantitative cleavage. |
| Fmoc-Lys(Boc)-OH | 15 min | 96% | Boc group remains completely unaffected. |
| Fmoc-Trp(Boc)-OH | 20 min | Quantitative | Warning: ~50% of Boc group is also cleaved. |
| Fmoc-Phe-Ser(tBu)-OH | 3 hours | 95% | t-Butyl ether is stable; steric bulk requires longer heating. |
| PLys(Fmoc) Polymer | 30–60 min | Quantitative | Intermolecular packing in polymers delays cleavage onset. |
Experimental Protocols
The following workflows provide a self-validating system: beginning with an analytical high-temperature NMR verification, followed by a preparative microwave-assisted scale-up, and concluding with macromolecular applications.
Fig 2. Step-by-step workflow for microwave-assisted thermal Fmoc deprotection.
Protocol A: Analytical Validation via High-Temperature NMR
Purpose: To confirm the feasibility of thermal cleavage for a novel substrate without consuming bulk material[2].
-
Sample Preparation: Dissolve 5–10 mg of the Fmoc-protected substrate in 0.6 mL of d₆-DMSO.
-
Baseline Acquisition: Transfer to an NMR tube and acquire a standard ¹H-NMR spectrum at 24 °C. Note the broad signals typical of carbamate rotamers[2].
-
Thermal Activation: Insert the sample into the NMR spectrometer and raise the probe temperature to 120 °C.
-
Monitoring: Acquire spectra every 2–3 minutes.
-
Validation: The reaction progress is self-validating. Monitor the disappearance of the Fmoc aliphatic signals and the emergence of the sharp singlet at 6.21 ppm , which corresponds to the olefinic hydrogen atoms of the liberated dibenzofulvene (DBF)[2]. Cleavage is typically complete within 10–15 minutes.
Protocol B: Preparative Small-Scale Cleavage (Microwave-Assisted)
Purpose: Rapid, base-free isolation of the deprotected amine[2].
-
Reaction Setup: Dissolve 150 mg of the Fmoc-protected amino acid or peptide in 0.6 mL of anhydrous DMSO in a heavy-walled microwave-safe vessel[2].
-
Heating: Seal the vessel and heat to 120 °C using microwave irradiation for 15 minutes[2].
-
Critical Safety Note: The reaction generates an equimolar amount of CO₂ gas. Ensure the microwave vessel is rated for high pressure. Rapid pressure spikes at the onset of heating may trigger emergency stops in sensitive microwave reactors; ramp the temperature gradually if necessary[2].
-
-
Cooling & Precipitation: Allow the vessel to cool to room temperature. In most cases, the deprotected product will spontaneously precipitate as a white solid[2].
-
Workup: Add 2.0 mL of tert-butyl methyl ether (TBME) to the mixture to ensure complete precipitation of the amine and solubilization of the DBF byproduct[2].
-
Isolation: Filter the mixture through a suction filter. Wash the precipitate with an additional 1.0 mL of cold TBME and dry under high vacuum to yield the pure free amine[2].
Protocol C: Macromolecular Deprotection (e.g., Polylysine)
Purpose: Removing pendant Fmoc groups from polymer backbones where basic conditions would degrade the polymer[4].
-
Dissolution: Dissolve the Fmoc-protected polymer (e.g., PLys(Fmoc)) in anhydrous DMSO (approx. 50 mg/mL)[4].
-
Thermal Treatment: Heat the solution conventionally in an oil bath or heating block at 120 °C.
-
Extended Kinetics: Maintain heating for 30 to 60 minutes. Note: Intermolecular packing of the polymer chains restricts solvent access, delaying the onset of cleavage compared to small molecules[4].
-
Purification: Cool the solution and precipitate the deprotected polyamine by dropwise addition into an excess of cold diethyl ether. Centrifuge, decant, and dry the resulting polymer pellet[4].
References
-
Höck, S., Marti, R., Riedl, R., & Simeunovic, M. (2010). Thermal Cleavage of the Fmoc Protection Group. Chimia, 64(3), 200–202. Available at:[Link]
-
Eissler, S., et al. (2017). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at: [Link]
-
Atkinson, R. L., et al. (2023). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents. RSC Advances, 13, 2548-2555. Available at:[Link]
Sources
Application Note: Scale-Up Synthesis and Process Optimization of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol
Executive Summary
The synthesis of bulky, lipophilic secondary amines is a recurring motif in the development of novel pharmacophores, including histone deacetylase (HDAC) inhibitors and specialized neuroactive agents. The target molecule, 4-[3-(9H-fluoren-9-ylamino)butyl]phenol , combines the known antihypertensive metabolite 4-(3-aminobutyl)phenol[1][2] with a highly lipophilic 9-fluorenyl group.
This application note details a robust, highly scalable (1 kg+) synthetic route for this molecule. By utilizing a Titanium(IV) isopropoxide-mediated reductive amination, we bypass the severe limitations of direct alkylation, offering a self-validating protocol that ensures high chemoselectivity, excellent volumetric productivity, and streamlined downstream processing.
Mechanistic Rationale & Route Selection
The Pitfalls of Direct Alkylation
Initial retrosynthetic analysis might suggest a direct nucleophilic substitution using 9-bromofluorene and 4-(3-aminobutyl)phenol. However, process-scale execution of this route is fundamentally flawed:
-
Elimination Side-Reactions: 9-bromofluorene is highly susceptible to base-catalyzed E1cB/E2 elimination, rapidly forming dibenzofulvene as a dead-end byproduct.
-
Over-alkylation: Primary amines naturally tend to over-alkylate, leading to complex mixtures of secondary and tertiary amines that require tedious chromatographic separation.
The Superiority of Reductive Amination
To ensure absolute chemoselectivity for the secondary amine, we employ the reductive amination of 9-fluorenone[3]. Because 9-fluorenone is a sterically hindered polycyclic aromatic ketone, standard reductive amination conditions (e.g., simply mixing the ketone, amine, and sodium triacetoxyborohydride) result in stalled imine formation and poor yields.
The Causality of the Reagent Choice: We utilize Titanium(IV) isopropoxide ( Ti(OiPr)4 ) as a dual-purpose Lewis acid and desiccant[4][5]. Ti(OiPr)4 coordinates with the carbonyl oxygen of 9-fluorenone, drastically increasing its electrophilicity while simultaneously scavenging the released water to form stable titanium complexes and isopropanol. This drives the sterically demanding ketimine formation to completion. Subsequent reduction with Sodium Borohydride ( NaBH4 ) in an ethanol co-solvent system rapidly yields the target secondary amine without touching the phenolic hydroxyl group.
Process Optimization Data
To validate the scale-up parameters, a solvent and reagent screen was conducted. The data below demonstrates the necessity of the Titanium-mediated approach for this specific sterically hindered substrate.
| Entry | Solvent System | Lewis Acid / Additive | Reducing Agent | Temp (°C) | Conversion (%) |
| 1 | THF | None | NaBH(OAc)3 | 20 | 15% |
| 2 | DCE | Acetic Acid (1.0 eq) | NaBH(OAc)3 | 20 | 38% |
| 3 | THF | Ti(OiPr)4 (1.2 eq) | NaBH(OAc)3 | 50 | 72% |
| 4 | THF / EtOH (2:1) | Ti(OiPr)4 (1.2 eq) | NaBH4 (1.5 eq) | 50 to 0 | 94% |
Conclusion: Entry 4 provides the optimal balance of high conversion, cost-effective reagents ( NaBH4 vs. NaBH(OAc)3 ), and operational safety for kilogram-scale execution.
Synthetic Workflow & Mechanistic Pathway
Figure 1: Synthetic workflow and in-process controls for the scale-up reductive amination.
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol is designed as a self-validating system; the built-in In-Process Controls (IPCs) and specific quenching mechanics ensure reproducibility.
Materials Required:
-
4-(3-Aminobutyl)phenol: 1.00 kg (6.05 mol, 1.00 eq)
-
9-Fluorenone: 1.14 kg (6.35 mol, 1.05 eq)
-
Titanium(IV) isopropoxide ( Ti(OiPr)4 ): 2.06 kg (7.26 mol, 1.20 eq)
-
Sodium borohydride ( NaBH4 ): 0.34 kg (9.08 mol, 1.50 eq)
-
Solvents: Anhydrous THF (10 L), Absolute Ethanol (5 L), Ethyl Acetate (15 L), Heptane (9 L).
Step-by-Step Methodology:
Phase 1: Ketimine Formation
-
Reactor Charging: To a clean, dry 50 L glass-lined reactor purged with nitrogen, charge 10 L of anhydrous THF. Add 1.00 kg of 4-(3-aminobutyl)phenol and 1.14 kg of 9-fluorenone. Stir at 20°C (300 rpm) until a homogenous solution is achieved.
-
Lewis Acid Activation: Dropwise add 2.06 kg of Ti(OiPr)4 over 30 minutes. The reaction will exhibit a mild exotherm.
-
Heating: Elevate the internal temperature to 50°C and maintain for 4 hours.
-
IPC 1: Withdraw a 1 mL sample, quench with 1 mL of methanol, and analyze via HPLC. Proceed to Phase 2 only when the residual primary amine is <5% (AUC).
Phase 2: Hydride Reduction 5. Solvent Adjustment: Cool the reactor to 0°C. Slowly dilute the mixture with 5 L of absolute ethanol. Causality: Ethanol acts as a protic co-solvent that solubilizes the intermediate titanium complex and moderates the reactivity of the incoming borohydride. 6. Reduction: Add 0.34 kg of NaBH4 in 50 g portions over 1.5 hours. Caution: Keep the internal temperature below 10°C to safely manage the exothermic release of hydrogen gas. 7. Maturation: Allow the reactor to warm to 20°C and stir for an additional 4 hours. 8. IPC 2: Sample for HPLC to confirm >98% conversion of the ketimine intermediate to the secondary amine.
Phase 3: Quench and Downstream Processing 9. The Ammonia Quench (Critical Step): Cool the reactor to 0°C. Slowly add 5 L of 2M aqueous NH4OH .
-
Expert Insight: Quenching titanium-mediated reactions with pure water produces a gelatinous, unfilterable colloidal TiO2 mess. The use of aqueous ammonia forces the precipitation of the titanium salts into a dense, granular white solid, saving hours of filtration time[4].
-
Filtration: Filter the resulting slurry through a 2-inch pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (2 x 5 L) to extract any trapped product.
-
Phase Separation: Transfer the combined filtrate to a separatory funnel. Isolate the organic layer and wash with 5 L of saturated aqueous NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (40°C, 50 mbar) to yield a crude viscous oil.
Phase 4: Crystallization 13. Purification: Dissolve the crude oil in 3 L of Ethyl Acetate at 50°C. Under moderate stirring, slowly add 9 L of Heptane. 14. Isolation: Cool the mixture to 5°C at a rate of 10°C/hour. Filter the resulting white crystalline solid, wash with 2 L of cold heptane, and dry in a vacuum oven at 40°C for 12 hours. 15. Expected Yield: 1.65 - 1.75 kg (82 - 87% theoretical yield).
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the product must meet the following analytical criteria:
-
HPLC Purity: ≥ 98.5% (UV at 254 nm).
-
LC-MS (ESI+): Expected m/z for C23H23NO : [M+H]+=330.18 .
-
1 H NMR (400 MHz, DMSO- d6 ): Must show the characteristic fluorenyl methine proton (singlet, ~4.8 ppm), the intact phenolic -OH (broad singlet, ~9.1 ppm), and the aliphatic butyl chain signals. Absence of the primary amine NH2 protons confirms complete alkylation.
References
-
Santa Cruz Biotechnology. "rac 4-(3-Aminobutyl)phenol | CAS 52846-75-0". SCBT Catalog. 6
-
National Center for Biotechnology Information. "4-(3-Aminobutyl)phenol". PubChem Compound Summary for CID 9793924. 2
-
Neidigh, K. A., et al. "Reductive amination with Titanium(IV)Isopropoxide". Designer Drugs Literature Review. 4
-
Der Pharma Chemica. "Ultrasound assisted one-pot synthesis of various primary amines". ISSN 0975-413X. 5
-
Youssef, N., et al. "Scorpionate Ligand Derived from 1-Amino-9H-Fluoren-9-ol and its Metal (II) Complexes". ResearchGate.3
Sources
Application Note: 4-[3-(9H-fluoren-9-ylamino)butyl]phenol as a Novel Internal Standard for the Quantification of Amine-Containing Phenolic Compounds by LC-MS/MS
Abstract
This document provides a comprehensive guide for the use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Due to its structural features—a readily ionizable secondary amine, a phenolic hydroxyl group, and a non-polar fluorenyl moiety—this compound is an exemplary structural analog IS for the quantification of a wide range of amine-containing phenolic analytes in complex biological matrices.[1][2][3] We present a detailed protocol for the development and validation of a bioanalytical method, including sample preparation, chromatographic separation, and mass spectrometric detection. All methodologies are designed to meet the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6]
Introduction: The Rationale for an Effective Internal Standard
In quantitative bioanalysis by LC-MS/MS, the use of an internal standard is crucial for ensuring accuracy and precision.[7] An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical workflow.[2][3] Sources of variability can include inconsistencies in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal during ionization.[3][7]
The ideal internal standard co-elutes with the analyte and exhibits similar behavior during extraction and ionization.[8] While stable isotope-labeled (SIL) internal standards are considered the gold standard, their synthesis can be costly and time-consuming.[7][9] A well-chosen structural analog, such as 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, can offer a robust and reliable alternative.[3][8]
Key Structural Features of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol:
-
Phenolic Group: The hydroxyl group on the phenyl ring provides a site for potential derivatization and influences the compound's polarity and extraction characteristics. It is also a key structural feature in many drug molecules.
-
Secondary Amine: This basic functional group is readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI), a common ionization technique for pharmaceutical compounds.[1]
-
Fluorenyl Moiety: This large, non-polar group provides a stable and predictable fragmentation pattern in the mass spectrometer, leading to sensitive and specific MRM transitions. Its hydrophobicity also influences chromatographic retention.
-
Butyl Linker: The flexible butyl chain provides a balance between the polar and non-polar regions of the molecule.
These combined features make 4-[3-(9H-fluoren-9-ylamino)butyl]phenol an excellent candidate as an internal standard for analytes with similar phenol and amine functionalities.
Experimental Workflow and Design
A successful bioanalytical method requires a systematic workflow from sample receipt to data analysis. The following diagram outlines the key stages of the process when using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Protocol: Quantification of a Hypothetical Analyte in Human Plasma
This protocol details the steps for quantifying a hypothetical analyte, "Analyte X" (a primary amine-containing phenolic drug), using 4-[3-(9H-fluoren-9-ylamino)butyl]phenol as the IS.
Materials and Reagents
-
Analyte X: Reference standard (≥98% purity)
-
Internal Standard (IS): 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (≥98% purity)
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Acids/Bases: Formic acid (≥99%), Ammonium hydroxide.
-
Biological Matrix: Blank human plasma (K2EDTA).
-
Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Analyte X and IS into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to prepare working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL. This solution will be used for spiking all samples.
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.
-
Aliquot 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.4) and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following table outlines the optimized parameters for chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte X: Hypothetical Q1/Q3 (e.g., 290.2 -> 155.1) IS: Hypothetical Q1/Q3 (e.g., 328.2 -> 180.1) |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min) |
Method Validation Summary
All bioanalytical methods must be validated to ensure their reliability for intended applications.[4][6][10] The validation should assess parameters such as selectivity, accuracy, precision, linearity, and stability. The table below presents a summary of expected performance data based on FDA guidelines.
| Validation Parameter | Acceptance Criteria (FDA) [4] | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -2.5% to 5.8% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.2% |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank matrix. | Pass |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | 6.7% |
| Recovery | Consistent and reproducible | ~85% for both Analyte and IS |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal | Pass |
Trustworthiness and Self-Validation
The protocol is designed as a self-validating system. Key checkpoints include:
-
Consistent IS Response: The peak area of the internal standard should be monitored across all samples in a run. Significant variation (e.g., >50% deviation from the mean) can indicate issues with sample preparation or instrument performance.[7]
-
Chromatographic Peak Shape: Symmetrical and well-defined peaks for both the analyte and IS are indicative of a robust chromatographic method.
-
Quality Control (QC) Samples: The inclusion of QC samples at low, medium, and high concentrations within the calibration range is mandatory to ensure the accuracy and precision of the entire run.
Caption: Role of the IS in correcting analytical variability.
Conclusion
4-[3-(9H-fluoren-9-ylamino)butyl]phenol is a highly suitable structural analog internal standard for the LC-MS/MS quantification of amine-containing phenolic compounds. Its physicochemical properties ensure that it effectively mimics the behavior of a broad class of analytes throughout the entire bioanalytical workflow.[1][3] The detailed protocol and validation framework presented here provide a robust starting point for researchers and drug development professionals to establish reliable and accurate quantitative assays that meet global regulatory standards.[4][10]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][5][6]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][10]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link][8]
-
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][7]
-
Welch Materials, Inc. (2025). The Selection of Internal Standards in the Absence of Isotopes. [Link][1]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link][2]
-
Beaudry, F., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link][9]
Sources
- 1. welchlab.com [welchlab.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. scispace.com [scispace.com]
- 10. fda.gov [fda.gov]
Improving the yield and purity of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
Technical Support Center: Synthesis & Optimization of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol . The most direct and scalable synthetic route for this molecule is the reductive amination of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) with 9-aminofluorene.
Due to the severe steric hindrance of the 9-fluorenyl system and the chemoselectivity required to preserve the unprotected phenol moiety, standard one-pot reductive amination protocols often result in poor yields and complex purification pipelines. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to maximize yield and purity.
Part 1: Troubleshooting & Mechanistic Q&A
Q1: My reaction shows very low conversion to the imine intermediate. How can I drive this condensation? The Causality: 9-aminofluorene is highly sterically hindered due to the rigid, planar biphenyl system flanking the primary amine. Raspberry ketone is a secondary ketone, adding further steric bulk to the transition state. Under standard conditions (e.g., stirring with acetic acid), the thermodynamic equilibrium heavily favors the starting materials, and imine formation is kinetically stalled[1]. The Solution: Transition to a stepwise reductive amination using Titanium(IV) isopropoxide ( Ti(OiPr)4 ). Ti(OiPr)4 acts as a dual-purpose reagent: it is a strong Lewis acid that coordinates to the ketone oxygen (increasing its electrophilicity) and a water scavenger that irreversibly reacts with eliminated water to form insoluble TiO2 . This effectively traps the system in the imine/iminium state, driving the condensation to completion[2].
Q2: I am seeing significant over-reduction of the ketone to 4-(4-hydroxyphenyl)butan-2-ol. What is the best hydride source? The Causality: Over-reduction occurs when the reducing agent reduces the ketone faster than the sterically hindered imine can form. This is a common failure mode when using non-selective hydrides like NaBH4 in a direct (one-pot) process. The Solution: You have two options based on your workflow:
-
Direct Reductive Amination: Switch to. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, making STAB highly selective for protonated imines over neutral ketones[3],[4].
-
Stepwise Reductive Amination (Recommended for this target): If using the Ti(OiPr)4 method described in Q1, you must wait until TLC confirms complete ketone consumption before adding the hydride. Once the imine is fully formed, NaBH4 can be safely added in a methanol co-solvent without risking ketone over-reduction[2].
Q3: How do I efficiently purify the final product from unreacted 9-aminofluorene and lipophilic byproducts without tedious chromatography? The Causality: 9-aminofluorene and its dimeric byproducts are highly lipophilic and streak heavily on silica gel, making column chromatography inefficient. The Solution: Exploit the orthogonal functional groups of your target molecule—the basic secondary amine ( pKa≈10.5 ) and the acidic phenol ( pKa≈10.0 ). Because these values are close, the molecule forms a zwitterion near its isoelectric point ( pI≈10.25 ). Perform a targeted acid-base extraction: Extract the crude mixture with 1M HCl to pull the protonated product into the aqueous layer (leaving neutral fluorene byproducts in the organic layer). Then, carefully adjust the aqueous layer to pH 9.5–10.0 and extract with Ethyl Acetate. Critical Warning: Over-basification ( pH>11 ) will deprotonate the phenol, creating a water-soluble phenoxide and trapping your product in the aqueous waste!
Part 2: Quantitative Reagent Comparison
Choosing the correct reducing agent dictates the success of this sterically hindered coupling. Below is a summary of hydride sources and their expected performance for this specific substrate pair.
| Reducing Agent System | Imine Selectivity | Steric Tolerance | Protocol Type | Expected Yield |
| NaBH4 / AcOH | Very Low | Poor | Direct | < 20% (High alcohol byproduct) |
| NaBH3CN / AcOH | High | Moderate | Direct / Stepwise | 45 - 55% |
| NaBH(OAc)3 (STAB) | Very High | Moderate | Direct | 50 - 60% |
| Ti(OiPr)4 then NaBH4 | N/A (Ketone pre-consumed) | Very High | Stepwise | 75 - 85% |
Part 3: Workflow Visualization
Fig 1: Stepwise reductive amination workflow with integrated TLC validation and purification.
Part 4: Validated Experimental Protocol
This self-validating protocol utilizes the stepwise Ti(OiPr)4 method to overcome steric barriers while protecting the phenol moiety.
Step 1: Imine Condensation
-
In an oven-dried, argon-purged flask, dissolve 4-(4-hydroxyphenyl)butan-2-one (1.0 eq, 10 mmol) and 9-aminofluorene (1.1 eq, 11 mmol) in anhydrous THF (20 mL).
-
Add Ti(OiPr)4 (1.5 eq, 15 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours. The solution will gradually become cloudy as TiO2 precipitates.
-
Validation Check: Remove a 10 µL aliquot, quench in 100 µL saturated NaHCO3 , extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). Proceed to Step 2 ONLY when the ketone spot is completely consumed.
Step 2: Hydride Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH4 (1.5 eq, 15 mmol) in one portion.
-
Slowly add anhydrous Methanol (5 mL) dropwise over 10 minutes to solubilize the hydride and facilitate the reduction.
-
Remove the ice bath and stir at room temperature for 2 hours.
Step 3: Quench and Filtration
-
Cool the mixture back to 0 °C and carefully quench by adding water (5 mL) dropwise to destroy excess hydride and fully precipitate the titanium salts.
-
Stir for 20 minutes until a dense white suspension forms.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL). Concentrate the filtrate under reduced pressure.
Step 4: Isoelectric Purification
-
Dissolve the crude concentrated residue in EtOAc (50 mL).
-
Extract the organic layer with 1M HCl (3 × 20 mL). The protonated product is now in the aqueous layer; discard the organic layer containing fluorene impurities.
-
Cool the combined aqueous layers in an ice bath. Carefully add 2M NaOH dropwise while monitoring with a pH meter until the solution reaches pH 9.5–10.0 .
-
Validation Check: The solution should turn cloudy as the zwitterionic product crashes out of the aqueous phase.
-
Extract the basified aqueous layer with fresh EtOAc (3 × 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the highly pure 4-[3-(9H-fluoren-9-ylamino)butyl]phenol.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL:[Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development. URL:[Link]
-
Chusov, D., et al. (2020). "Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones." INEOS OPEN. URL:[Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. URL:[Link]
-
Pye, C. C., et al. (2022). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega. URL:[Link]
Sources
Technical Support Center: Advanced Fmoc Cleavage & Alternative Reagents
Welcome to the Application Support Center for Solid-Phase Peptide Synthesis (SPPS). While 20% piperidine in dimethylformamide (DMF) has historically been the gold standard for removing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, its status as a DEA-regulated substance, coupled with its toxicity and limitations in green chemistry, has necessitated the adoption of alternative reagents.
This guide provides mechanistic insights, validated protocols, and troubleshooting workflows for researchers transitioning to alternative Fmoc cleavage cocktails.
Mechanistic Foundations: Why the Base Matters
To successfully substitute piperidine, one must understand the causality behind Fmoc cleavage. The removal of the Fmoc group is not a simple hydrolysis; it occurs via a base-catalyzed E1cB elimination mechanism [1].
The base you select must perform two distinct, critical functions:
-
Proton Abstraction: The base must be strong enough to deprotonate the acidic β-hydrogen of the fluorene ring, triggering the release of carbon dioxide and dibenzofulvene (DBF)[1].
-
DBF Scavenging: DBF is highly reactive. If the base is not sufficiently nucleophilic to trap DBF by forming a stable adduct, the DBF will irreversibly alkylate the newly freed N-terminal amine of your peptide[1],[2].
Logical flow of Fmoc cleavage via E1cB elimination and subsequent DBF scavenging.
Reagent Selection Matrix
When deviating from standard conditions, reagent selection must be dictated by the specific liabilities of your peptide sequence and your solvent system. Below is a comparative summary of validated alternative reagents[1],[3],[2].
| Reagent Cocktail | Typical Concentration | Primary Advantage | Mechanistic Limitation | Best Use Case |
| Piperidine (Baseline) | 20% in DMF | Excellent deprotonation and scavenging. | DEA-regulated; promotes aspartimide formation. | Standard, non-problematic sequences. |
| Piperazine / DBU | 5% / 2% in DMF | Rapid kinetics; out-performs piperidine in reducing deletion products. | DBU cannot scavenge DBF alone (requires Piperazine). | Routine SPPS; scale-up manufacturing. |
| Pyrrolidine | 20% in DMSO/EtOAc | Maintains high efficiency in low-polarity "green" solvents. | Increased side-products on DKP-prone sequences. | Aggregation-prone sequences; Green SPPS. |
| Morpholine | 50% in DMF | Mild basicity almost entirely avoids aspartimide formation. | Slower reaction kinetics (requires longer cycles). | Aspartimide-prone motifs (e.g., Asp-Gly). |
Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system, meaning the success of the chemical step is empirically verified before proceeding to the next coupling cycle.
Protocol A: The Piperazine/DBU Cocktail (High-Efficiency Alternative)
This synergistic mixture utilizes DBU (a strong, non-nucleophilic base) to rapidly drive the E1cB elimination, while Piperazine (a highly nucleophilic secondary amine) acts as the DBF scavenger[1],[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 5% (w/v) piperazine and 2% (v/v) DBU in peptide-synthesis grade DMF. (Note: For aspartimide-prone sequences, supplement this cocktail with 1% formic acid to buffer the basicity)[3].
-
Resin Swelling: Swell the peptide-resin in DMF for 10 minutes at room temperature. Drain.
-
Primary Cleavage: Add the Piperazine/DBU solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 5 minutes.
-
Secondary Cleavage: Drain the reaction vessel and immediately add a fresh aliquot of the Piperazine/DBU solution. Agitate for an additional 5 minutes.
-
Washing: Drain and wash the resin extensively with DMF (5 × 1 min) to remove all traces of the base and DBF-piperazine adducts.
-
System Validation (Kaiser Test): Extract 10-15 resin beads and perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free primary amines, validating complete Fmoc removal. If the beads remain colorless, repeat Step 4.
Protocol B: Pyrrolidine in Green Solvents (Eco-Friendly Alternative)
Traditional bases fail in green solvents because they require the high polarity of DMF to stabilize the E1cB transition state. Pyrrolidine overcomes this, expanding the available solvent space to less toxic binary mixtures[2],[4].
Step-by-Step Methodology:
-
Preparation: Prepare a binary solvent mixture of DMSO and Ethyl Acetate (EtOAc) at a 1:9 (v/v) ratio. Add pyrrolidine to achieve a 20% (v/v) concentration[5].
-
Cleavage: Add the solution to the pre-swelled resin. Agitate for 10 minutes at room temperature.
-
Secondary Cleavage: Drain and repeat the treatment with fresh reagent for another 10 minutes.
-
Washing: Wash the resin thoroughly with the DMSO/EtOAc mixture (3 × 1 min), followed by Isopropyl Alcohol (IPA) (2 × 1 min) to shrink the resin and flush residual base.
-
System Validation (UV Monitoring): Collect the cleavage effluents. Measure the UV absorbance at 301 nm (the λmax of the DBF adduct). A plateau in absorbance between the first and second cleavage steps quantitatively validates that deprotection is complete.
Troubleshooting Guide & FAQs
Decision matrix for resolving incomplete Fmoc deprotection and side reactions.
Q: I am observing a consistent +222 Da mass shift in my crude peptide via LC-MS. What is causing this? A: This mass shift is the hallmark of irreversible peptide alkylation by dibenzofulvene (DBF)[1]. It occurs when your cleavage cocktail lacks sufficient nucleophilicity to scavenge DBF before it reacts with the newly exposed N-terminal amine. Corrective Action: If you are experimenting with non-nucleophilic bases (like DBU alone), you must add a scavenger. Switch to the Piperazine/DBU cocktail, as piperazine is an exceptionally efficient DBF scavenger[3].
Q: My sequence contains an Asp-Gly motif, and I am seeing significant aspartimide byproducts (-18 Da mass shift). How can I alter my cleavage conditions? A: Aspartimide formation is a base-catalyzed side reaction where the deprotected N-terminal amine attacks the side-chain ester of Aspartate, forming a succinimide ring[1]. Prolonged exposure to strong bases exacerbates this. Corrective Action: Switch to a milder base. 50% morpholine in DMF significantly minimizes aspartimide formation, though it requires longer cleavage times[3]. Alternatively, use the Piperazine/DBU cocktail supplemented with 1% formic acid, which buffers the basicity just enough to suppress ring closure without halting Fmoc removal[1].
Q: I want to transition to green solvents like 2-MeTHF or DMSO/EtOAc, but my Fmoc cleavage is suddenly incomplete. Why? A: Piperidine and Piperazine require a highly polar solvent (like DMF or NMP) to efficiently drive the E1cB elimination. In less polar green solvents, their efficacy drops drastically[4]. Corrective Action: Switch your base to pyrrolidine (20%). Pyrrolidine maintains excellent deprotection kinetics even in lower-polarity binary mixtures like DMSO/EtOAc (1:9) or N-butylpyrrolidone/1,3-dioxolane[2],[5].
References
The following authoritative sources were utilized to ground the mechanistic claims and protocols in this guide. Click the links to verify the primary literature:
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. PeptideChemistry.org. 1
-
Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS. RSC Advances, 5, 104417–104425. 3
-
Egelund, P. H. G., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. 2
Sources
Chiral Amine Synthesis Support Center: Troubleshooting Racemization
Welcome to the Advanced Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive and frustrating issue in asymmetric amine synthesis: the unintended loss of enantiomeric excess (ee) via racemization.
This guide moves beyond basic troubleshooting by explaining the underlying chemical causality behind experimental failures. It provides self-validating protocols and actionable steps for both biocatalytic and chemical workflows to ensure the stereochemical integrity of your target compounds.
Fundamental Mechanisms of Amine Racemization
Q: Why do my chiral amines racemize so much faster than my chiral alcohols?
A: Chiral amines, particularly those with an α -proton (e.g., benzylic amines or amino acids), are highly susceptible to racemization due to the relatively low pKa of the α -proton when the amine is activated. The primary causality is reversible imine/enamine tautomerization 1. In basic conditions, deprotonation leads to a planar, achiral intermediate. Upon reprotonation, the stereochemical information is permanently lost. In transition-metal or biocatalytic systems, reversible hydrogen transfers or transamination events can similarly scramble the stereocenter.
Caption: Logical pathway of base-catalyzed racemization via a planar intermediate.
Biocatalytic Synthesis: Troubleshooting ω-Transaminases
Q: I am using an ω-transaminase (ω-TA) for dynamic kinetic resolution (DKR), but my final ee is poor. What is causing the racemization, and how do I control it?
A: In a DKR setup, racemization of the unreacted enantiomer is required to achieve 100% theoretical yield. However, if the thermodynamic equilibrium is not perfectly tuned, the product amine can undergo reverse transamination back to the prochiral ketone, leading to global ee erosion 2. The causality lies in the presence of non-chiral amino acceptors (like pyruvate) that can indiscriminately accept the amine group from your product. To avoid product racemization while ensuring substrate deracemization, you must use a stereocomplementary enzyme cascade with strict co-substrate control [[3]]().
Protocol: Self-Validating Deracemization Cascade using ω-TA
This protocol ensures that the desired enantiomer is trapped while the undesired enantiomer is continuously racemized via a prochiral ketone intermediate.
-
Enzyme Selection: Select two stereocomplementary ω-TAs (e.g., an (S)-selective wild-type and an (R)-selective mutant).
-
Substrate Preparation: Dissolve the racemic amine (15 mM) in 50 mM HEPES buffer (pH 7.5).
-
Cofactor Addition: Add 0.1 mM Pyridoxal-5′-phosphate (PLP). Causality: PLP is the critical cofactor that forms the internal aldimine, enabling the reversible transamination required for the cascade.
-
Co-substrate Tuning (Critical Step): Add a strictly limited amount of amino acceptor (e.g., 4.5 mM pyruvate) and an excess of the enantiopure amino donor (e.g., 10 mM D-alanine). Causality: The excess donor drives the equilibrium toward the desired enantiomer and suppresses the reverse reaction.
-
Incubation & Monitoring: Incubate at room temperature in the dark. Monitor the reaction via chiral HPLC. Self-Validation: If the ee begins to drop after reaching a peak, the amino donor concentration has depleted, allowing reverse transamination to occur.
Caption: Biocatalytic DKR workflow utilizing stereocomplementary ω-TAs.
Chemical Synthesis: Cleavage of Ellman's Auxiliary
Q: I am using Ellman's sulfinamide to synthesize a chiral primary amine. The diastereomeric ratio (dr) of my sulfinyl imine was >99:1, but after deprotection, the ee of my free amine is only 85%. Why?
A: Ellman's sulfinamide (tert-butanesulfinamide) is a highly reliable chiral auxiliary [[4]](). However, the cleavage of the N-sulfinyl group requires acidic conditions. If the acid is too strong, the temperature is too high, or the reaction time is unnecessarily prolonged, the newly formed primary amine can undergo reversible imine formation with trace carbonyl impurities or undergo acid-catalyzed enolization, leading to racemization.
Protocol: Mild Cleavage of Ellman's Auxiliary to Preserve ee
-
Solvent Preparation: Dissolve the enantiopure N-tert-butanesulfinyl amine (1.0 equiv) in anhydrous methanol (0.2 M concentration) at 0 °C.
-
Acid Addition: Dropwise, add a solution of 4M HCl in 1,4-dioxane (2.0 equiv). Causality: Using anhydrous HCl prevents the formation of aqueous byproducts that can promote side reactions, while stoichiometric control prevents over-acidification which drives reversible imine formation.
-
Reaction: Stir at 0 °C to room temperature for 30–60 minutes. Monitor by TLC until the starting material is completely consumed.
-
Quenching & Workup: Concentrate the mixture in vacuo at a low temperature (<30 °C). Self-Validation: Avoid basic aqueous workup if the amine is base-sensitive; instead, precipitate the amine hydrochloride salt directly using cold diethyl ether to lock the stereocenter in its stable, protonated form.
Workup & Purification Optimization
Q: Can standard liquid-liquid extraction cause racemization?
A: Yes. Chiral amines, especially those adjacent to activating groups (like aromatic rings or carbonyls), are highly susceptible to base-catalyzed racemization during aqueous workup 5. Using strong bases like NaOH to free-base the amine before extraction deprotonates the α -carbon.
Data Presentation: Impact of Workup Conditions on Benzylic Amine ee
To illustrate the causality between workup conditions and stereochemical integrity, consider the following quantitative summary for a standard α -chiral benzylic amine:
| Workup Base (Aqueous) | pH Level | Extraction Temp (°C) | Phase Contact Time | Resulting ee Loss (%) | Recommendation |
| 1M NaOH | ~14 | 25 °C | 60 min | > 20% | Avoid |
| 1M NaOH | ~14 | 0 °C | 15 min | ~ 5% | High Risk |
| Sat. Na₂CO₃ | ~11 | 25 °C | 30 min | ~ 2% | Moderate Risk |
| Sat. NaHCO₃ | ~8 | 0 °C | < 10 min | < 0.5% | Optimal |
| None (Ion Exchange) | Neutral | 25 °C | N/A | 0% | Gold Standard |
Troubleshooting Steps for Extraction:
-
Use a Milder Base: Substitute strong hydroxides with saturated NaHCO₃ to maintain a buffered, mildly basic environment 5.
-
Temperature Control: Perform extractions at 0–5 °C to kinetically slow down the rate of deprotonation.
-
Minimize Time: Separate layers immediately; do not let the amine sit in the basic aqueous phase inside the separatory funnel.
-
Solvent Choice: Use aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) to minimize solvation and stabilization of the intermediate enolate/imine.
Sources
- 1. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: MS/MS Identification of Synthesis Byproducts for 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying synthesis byproducts of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol using tandem mass spectrometry (MS/MS). The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users in their experimental troubleshooting and data interpretation.
Introduction: The Synthetic Pathway and Potential Impurities
The target molecule, 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, is typically synthesized via a reductive amination reaction. This common and powerful C-N bond-forming reaction involves the condensation of a carbonyl compound, in this case, 4-(3-oxobutyl)phenol, with an amine, 9-aminofluorene, to form an intermediate imine, which is then reduced to the final amine product.[1][2][3]
While seemingly straightforward, this multi-step, one-pot reaction can generate a variety of byproducts.[4] Understanding the potential side reactions is the first critical step in developing a robust analytical method for their identification.
Visualizing the Synthesis and Potential Side Reactions
The following diagram illustrates the intended synthetic route and highlights key potential side reactions that can lead to the formation of byproducts.
Caption: Synthesis of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol and potential byproducts.
Troubleshooting Guide: Answering Your MS/MS Questions
This section is designed to address specific challenges you may encounter during the MS/MS analysis of your reaction mixture.
Q1: I'm seeing a complex mixture of ions in my full scan MS. How do I begin to identify potential byproducts?
A1: A systematic approach is key. Start by calculating the theoretical exact masses of the expected product and all plausible byproducts.
Table 1: Theoretical Masses of Target Compound and Potential Byproducts
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |
| Target Product | C27H29NO | 383.2249 |
| Unreacted Ketone | C10H12O2 | 164.0837 |
| Reduced Ketone | C10H14O2 | 166.0994 |
| Intermediate Imine | C27H27N | 361.2143 |
| Dialkylated Amine | C37H39NO2 | 530.3008 |
Workflow for Initial Analysis:
-
Generate an Extracted Ion Chromatogram (EIC): Create EICs for the [M+H]+ ions of each compound listed in Table 1. This will help you to visualize the chromatographic separation of these species.
-
Look for Common Adducts: In electrospray ionization (ESI), it's common to see adducts with sodium ([M+Na]+) and potassium ([M+K]+).[5][6][7] These will appear at M+22.9898 and M+38.9637 Da, respectively, relative to the protonated molecule. The presence of these adducts can help confirm the molecular weight of an unknown peak.
-
Consider In-Source Fragmentation: Some molecules may fragment within the ion source, even without intentional MS/MS. Look for ions corresponding to characteristic neutral losses, such as the loss of water (-18.0106 Da) from the reduced ketone byproduct.
Q2: What are the characteristic fragmentation patterns I should expect for the target compound and its byproducts in MS/MS?
A2: Understanding the fragmentation pathways of the core chemical moieties (the fluorenyl group and the butylphenol group) is crucial for interpreting your MS/MS spectra.
-
Fluorenyl Group Fragmentation: The 9H-fluorenyl group is a prominent structural feature. A key fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable fluorenyl cation at m/z 165.0704 (C13H9+). This fragment is often the base peak in the MS/MS spectrum of the target compound and any byproducts containing this group.
-
Phenol Fragmentation: Phenolic compounds exhibit characteristic fragmentation patterns.[8][9][10][11][12] For the butylphenol portion, you can expect to see fragments arising from cleavage of the butyl chain. A common fragment for phenols is the phenoxy cation at m/z 93.0335 (C6H5O+).[13][14]
Table 2: Expected Key MS/MS Fragments
| Precursor Ion (m/z) | Compound | Key Fragment Ion (m/z) | Proposed Structure of Fragment |
| 384.2327 | Target Product | 165.0704 | Fluorenyl cation |
| 384.2327 | Target Product | 220.1334 | [M+H - C13H9]+ |
| 167.1072 | Reduced Ketone | 149.0966 | [M+H - H2O]+ |
| 167.1072 | Reduced Ketone | 107.0497 | Hydroxybenzyl cation |
| 531.3086 | Dialkylated Amine | 165.0704 | Fluorenyl cation |
| 531.3086 | Dialkylated Amine | 366.2222 | [M+H - C10H13O]+ |
Q3: I have two peaks with the same m/z in my chromatogram. How can I use MS/MS to determine if they are isomers?
A3: Isomeric byproducts can arise from different positions of functional groups or variations in the carbon skeleton. While they have the same mass, their fragmentation patterns in MS/MS can be distinct.
Experimental Approach:
-
Acquire Separate MS/MS Spectra: Obtain a high-resolution MS/MS spectrum for each of the co-eluting peaks.
-
Compare Fragmentation Patterns: Carefully compare the relative abundances of the fragment ions. Isomers will often show different ratios of fragment intensities due to differences in bond stabilities.
-
Look for Unique Fragments: One isomer may produce a unique fragment ion that is absent in the spectrum of the other. This is a strong indicator of structural differences.
Experimental Protocol: A Step-by-Step Guide to MS/MS Analysis
This protocol outlines a general workflow for the analysis of your reaction mixture. Optimization of these parameters for your specific instrumentation is recommended.
-
Sample Preparation:
-
Quench the reaction mixture according to your synthesis protocol.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the organic components.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes should provide adequate separation.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan MS: Acquire data from m/z 100-1000 to get an overview of all ions present.
-
Tandem MS (MS/MS):
-
Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most abundant precursor ions.
-
Alternatively, create a targeted inclusion list with the m/z values from Table 1.
-
Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) will provide a range of fragmentation information.
-
-
-
-
Data Analysis:
-
Process the data using your instrument's software.
-
Compare the experimental MS/MS spectra of your unknown peaks with the expected fragmentation patterns outlined in this guide and in the scientific literature.
-
Utilize mass spectral libraries, if available, for tentative identifications.
-
FAQs: Frequently Asked Questions
Q: Why am I seeing a high abundance of a fragment at m/z 165? A: As mentioned earlier, m/z 165 corresponds to the stable fluorenyl cation. Its high abundance is a strong indicator that the compound contains the 9H-fluorenyl moiety.
Q: What are the optimal collision energies for analyzing these byproducts? A: The optimal collision energy will vary depending on the instrument and the specific compound. It is best to perform a collision energy ramping experiment to determine the energy that provides the most informative fragmentation pattern for each compound of interest.
Q: I'm not seeing the expected [M+H]+ ion for my target compound. What could be the issue? A: There are several possibilities:
-
Poor Ionization: The compound may not be ionizing efficiently under the current conditions. Try adjusting the mobile phase composition or pH.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected as the intact precursor. Try reducing the source temperature or voltages.
-
Low Concentration: The concentration of your target compound may be below the limit of detection.
-
Adduct Formation: The compound may be preferentially forming adducts (e.g., [M+Na]+) instead of the protonated molecule.[15][16] Check for these adducts at the expected m/z values.
Q: My MS signal is weak and noisy. What can I do? A: Weak and noisy signals can be due to a variety of factors.[17][18][19][20][21] Check the following:
-
Instrument Contamination: The ion source or mass analyzer may need cleaning.
-
Sample Concentration: Your sample may be too dilute.
-
Ion Suppression: Other components in your sample may be interfering with the ionization of your analyte. Improve your sample cleanup procedure or chromatographic separation.
-
LC System Issues: Check for leaks, clogs, or problems with the mobile phase delivery.
Visualizing the MS/MS Fragmentation Workflow
The following diagram outlines the logical workflow for identifying byproducts using MS/MS data.
Caption: Workflow for byproduct identification using MS/MS.
References
-
Adduits ESI MS. (2024, January 22). Scribd. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]
-
Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]
-
-OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015, December 17). Journal of Student Research. Retrieved from [Link]
-
Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Retrieved from [Link]
-
ECHIMICA. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol [Video]. YouTube. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Msc alcohols, phenols, ethers. (n.d.). Slideshare. Retrieved from [Link]
-
Schettgen, T., Alt, A., & Dewes, P. (2011). Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA. ResearchGate. Retrieved from [Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010, September 17). MDPI. Retrieved from [Link]
-
Application Note – Reductive Amination. (n.d.). Vapourtec. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]
-
Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Reductive amination – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2025, June 20). The Journal of Organic Chemistry. Retrieved from [Link]
-
CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. (2024, June 17). YouTube. Retrieved from [Link]
-
Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023, July 13). PMC. Retrieved from [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016, June 5). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed. Retrieved from [Link]
-
Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. Retrieved from [Link]
-
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024, February 13). Shimadzu UK Limited. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). LCGC. Retrieved from [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved from [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016, August 30). PubMed. Retrieved from [Link]
-
MS/MS fragmentation. (n.d.). Fiehn Lab. Retrieved from [Link]
-
Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of 4-tert-butylphenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
9H-Fluorene, 9-bromo-9-phenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (2021, October 4). RSC Advances. Retrieved from [Link]
-
Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (2000, January 7). PubMed. Retrieved from [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. Retrieved from [Link]
- 9,9 2(4 hydroxy phenyls)The green synthesis method of fluorenes. (n.d.). Google Patents.
-
LC-MS/MS | Determination of Bisphenol A and 9 Alkylphenol Residues in Seawater. (n.d.). Welch. Retrieved from [Link]
-
Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. (2025, October 17). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Assembly of Fluoren-9-ones by Merging of C–H Activation and Difluorocarbene Transfer. (2021, March 22). Organic Letters. Retrieved from [Link]
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (n.d.). RSC Publications. Retrieved from [Link]
-
Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. (n.d.). ResearchGate. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Metabolomics. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. support.waters.com [support.waters.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rroij.com [rroij.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Msc alcohols, phenols, ethers | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. library.dphen1.com [library.dphen1.com]
- 14. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. providiongroup.com [providiongroup.com]
- 16. acdlabs.com [acdlabs.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. alliancebioversityciat.org [alliancebioversityciat.org]
- 19. technologynetworks.com [technologynetworks.com]
- 20. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Piperidine Concentration for Fmoc Deprotection
Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis failures attributed to a single, often-overlooked step: Fmoc deprotection. While 20% piperidine in DMF is the industry standard, peptide synthesis is not one-size-fits-all. Sequence-dependent side reactions—such as aspartimide formation, diketopiperazine (DKP) cyclization, and dibenzofulvene (DBF) alkylation—require precise optimization of base concentration, scavengers, and reaction kinetics.
This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity peptide assemblies.
The Chemical Causality of Fmoc Deprotection
Before altering reagent concentrations, we must understand the underlying chemical causality. Fmoc removal is not a simple hydrolysis; it is a base-induced E1cB β-elimination[1].
-
Proton Abstraction: Piperidine (pKa ~11.1) acts as a base to abstract the highly acidic proton at the 9-position of the fluorene ring[2].
-
β-Elimination: The resulting carbanion intermediate collapses, releasing carbon dioxide and dibenzofulvene (DBF)[3].
-
Nucleophilic Scavenging: DBF is a highly reactive Michael acceptor. If left unquenched, it will irreversibly alkylate the newly liberated N-terminal amine. Piperidine serves a dual role here: it acts as the base and the primary nucleophilic scavenger, forming a stable DBF-piperidine adduct[4]. A high concentration (typically 20%) provides the massive molar excess required to outcompete the peptide for DBF binding[5].
E1cB β-elimination mechanism of Fmoc deprotection and irreversible DBF scavenging.
Frequently Asked Questions (FAQs)
Q: Can I reduce the piperidine concentration to save costs or reduce toxicity? A: Reducing piperidine below 10-20% is generally discouraged for standard sequences. While lower concentrations (e.g., 5%) can still abstract the Fmoc proton, they fail to provide sufficient scavenging capacity[4]. This leads to DBF alkylation, identifiable by a sequence-independent +178 Da mass shift on your LC-MS[4]. If you must move away from piperidine due to DEA regulations, a validated alternative is 5% piperazine with 2% DBU, which maintains rapid deprotection kinetics while minimizing side reactions[6].
Q: My peptide contains an Asp-Gly motif, and my yield is terrible. What is happening? A: You are experiencing base-catalyzed aspartimide formation. During exposure to piperidine, the backbone amide nitrogen attacks the β-carboxyl group of the Asp residue, forming a 5-membered succinimide ring[7]. When piperidine opens this ring, it forms α- and β-piperidides, resulting in a distinct +67 Da mass shift[8]. To suppress this, you must buffer the basicity of the deprotection solution with an acidic additive or use sterically hindered protecting groups[7].
Q: I am synthesizing a peptide with a C-terminal Proline, and the chain is terminating at the dipeptide stage. Why? A: This is classic Diketopiperazine (DKP) formation. When the Fmoc group is removed from the second amino acid, the free amine attacks the C-terminal ester linking the dipeptide to the resin, cleaving it entirely[6]. This is highly prevalent with secondary amino acids like Proline. To resolve this, use highly reactive bases (like DBU) for ultra-short deprotection times (e.g., 2 minutes) to outpace the cyclization, or use 2-chlorotrityl chloride (CTC) resin, whose steric bulk prevents the attack[9].
Quantitative Data: Aspartimide Suppression Strategies
When facing sequence-specific challenges, empirical data must drive your optimization. Table 1 summarizes the efficacy of various strategies for suppressing aspartimide formation in the highly susceptible VKDGYI model peptide[10],[7].
| Strategy / Protecting Group | Deprotection Reagent | Aspartimide / Piperidide Formation (%) | Mechanistic Rationale |
| Fmoc-Asp(OtBu)-OH (Baseline) | 20% Piperidine / DMF | 15.0 - 30.0% | Standard conditions; highly susceptible to base-catalyzed cyclization. |
| Fmoc-Asp(OtBu)-OH + Additive | 20% Piperidine + 0.1 M HOBt | 2.0 - 5.0% | Mild acid buffers pH, reducing backbone amide deprotonation. |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine / DMF | < 2.0% | β-3-methylpent-3-yl ester provides steric hindrance against nucleophilic attack. |
| Fmoc-Asp(OBno)-OH | 20% Piperidine / DMF | ~0.1% | Unique ester masking provides near-total suppression of the succinimide ring. |
| Fmoc-Asp(OtBu)-OH | 5% Piperazine + 2% DBU | < 5.0% | Weaker nucleophilicity of the base reduces piperidide adduct formation. |
Troubleshooting Workflow & Self-Validating Protocols
Decision matrix for diagnosing and resolving common Fmoc deprotection failures via LC-MS.
Protocol 1: Standard Self-Validating Fmoc Deprotection (UV Monitored)
Trustworthiness Note: This protocol uses the DBF-piperidine adduct's UV absorbance to self-validate completion, preventing both incomplete deprotection and unnecessary base overexposure[5].
-
Resin Swelling: Swell the peptide-resin in amine-free DMF for 30 minutes to ensure optimal reagent penetration and resin expansion[11].
-
Initial Cleavage: Add 20% (v/v) piperidine in DMF to the reaction vessel. Agitate for 3 minutes. Drain and collect the effluent.
-
Main Cleavage: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10 to 15 minutes. Drain and collect the effluent[7].
-
UV Validation (The Self-Validating Step): Dilute a 10 µL aliquot of the combined effluent in 1 mL DMF. Measure the UV absorbance at 301 nm (the specific peak for the DBF-piperidine adduct, ε = 7800 cm⁻¹M⁻¹)[5]. If the absorbance is significantly above baseline, perform an additional 5-minute deprotection cycle until no further adduct is detected[3].
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine and residual DBF[11].
Protocol 2: Modified Deprotection for Aspartimide-Prone Motifs (Asp-X)
Expertise Note: Adding HOBt (Hydroxybenzotriazole) maintains a slightly more acidic microenvironment, suppressing the deprotonation of the backbone amide without halting Fmoc β-elimination[8].
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. (Note: HOBt is often sold wetted for safety; account for the water weight when calculating molarity)[7].
-
Shortened Cycles: Add the modified deprotection solution to the resin. Agitate for 2 × 5 minutes (instead of the standard 10-15 min) to minimize the total base exposure time[1].
-
Rapid Wash: Immediately drain and wash with DMF (6 × 1 min). Proceed directly to the next amino acid coupling step to avoid prolonged standing of the highly reactive free amine.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. mesalabs.com [mesalabs.com]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Managing steric hindrance from the 9H-fluoren-9-ylamino group in subsequent reactions
Technical Support Center: Managing Steric Hindrance from the 9H-Fluoren-9-ylamino Group
Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide to help researchers and drug development professionals navigate the unique challenges posed by the 9H-fluoren-9-ylamino group. Rather than just providing a list of quick fixes, this guide dissects the chemical causality behind the steric hindrance, empowering you to rationally design and troubleshoot your synthetic workflows.
Part 1: The Mechanistic Root of the Steric Hindrance
Crucial Distinction: The 9H-fluoren-9-ylamino group (Fl-NH–R) is frequently confused with the ubiquitous Fmoc (9-fluorenylmethoxycarbonyl) protecting group. While Fmoc contains a flexible methoxycarbonyl spacer (–CH₂–O–CO–) making it a base-labile carbamate, the 9H-fluoren-9-ylamino group features a nitrogen atom directly bonded to the sp³-hybridized C9 carbon of the fluorene ring.
This direct attachment eliminates rotational freedom. The rigid, planar biphenyl system of the fluorene moiety creates a massive steric "umbrella" over the nitrogen lone pair, effectively blocking the Bürgi-Dunitz trajectory required for incoming electrophiles.
Why use it? This extreme steric bulk is a double-edged sword. Yoshifuji et al. intentionally exploited this property (using the N-mesityl-9-fluorenylamino derivative) to stabilize highly reactive, low-coordinate phosphorus double bonds (diphosphenes), preventing unwanted dimerization or nucleophilic attack[1]. Furthermore, Shibasaki and colleagues utilized the 9-fluorenyl group to direct stereochemistry in catalytic asymmetric Strecker reactions, yielding enantiomerically enriched 2-(9H-fluoren-9-ylamino)acetonitriles[2][3]. However, this same steric shielding becomes a severe liability during downstream functionalization and deprotection[4].
Part 2: Troubleshooting FAQs
Q1: Why are my N-alkylation and N-acylation reactions failing on the 9H-fluoren-9-yl protected amine? The Causality: The rigid fluorene ring physically shields the nitrogen lone pair. Standard electrophiles like acyl chlorides or alkyl bromides cannot penetrate this steric shield, resulting in near-zero conversion. The Solution: You must alter both the thermodynamic driving force and the kinetic barrier.
-
Deprotonation: Use a strong, non-nucleophilic base (e.g., KHMDS or LiHMDS) to force the formation of the highly nucleophilic amide anion.
-
Electrophile Selection: Switch to highly reactive, sterically unencumbered electrophiles. Replace acyl chlorides with acyl fluorides, or use methyl triflate instead of methyl iodide.
Q2: How do I cleanly deprotect the 9H-fluoren-9-ylamino group? Standard Pd/C hydrogenolysis is incredibly slow and yields are poor. The Causality: While the 9-fluorenyl group is structurally a rigidified benzhydryl group (which should be susceptible to hydrogenolysis), its extreme bulk prevents the C–N bond from efficiently coordinating to the palladium catalyst surface. The Solution: The most reliable, self-validating protocol is the two-step oxidative cleavage developed by Shibasaki[3]. The amine is first oxidized to a fluorenone imine using activated MnO₂. The transition to an sp²-hybridized imine relieves significant steric strain and renders the bond highly susceptible to mild aqueous acid hydrolysis, cleanly releasing the free amine and fluorenone byproduct.
Q3: Can I use the 9H-fluoren-9-ylamino group in standard Solid-Phase Peptide Synthesis (SPPS)? The Causality: It is highly discouraged. Lacking the methoxycarbonyl spacer of Fmoc, the 9-fluorenyl group cannot undergo E1cB elimination and is completely stable to piperidine. Furthermore, coupling an incoming amino acid onto a 9-fluorenyl-protected amine is kinetically prohibitive. The Solution: If your synthetic route strictly requires this moiety, you must abandon standard DIC/Oxyma protocols. Utilize highly efficient coupling reagents (e.g., HATU or COMU) combined with microwave irradiation (75 °C) to overcome the massive activation energy barrier.
Part 3: Quantitative Data & Reaction Efficiency
To assist in route planning, the following table summarizes the quantitative efficiency of various deprotection strategies for the 9H-fluoren-9-ylamino group based on steric tolerance and racemization risk.
Table 1: Comparative Efficiency of 9H-Fluoren-9-ylamino Deprotection Strategies
| Deprotection Strategy | Primary Reagents | Mechanistic Pathway | Steric Tolerance | Typical Yield | Racemization Risk |
| Oxidative Cleavage | MnO₂, then 1M HCl | Oxidation to imine → Hydrolysis | High | > 90% | Low |
| Catalytic Hydrogenolysis | H₂, Rh/C or Pd/C | Reductive C–N bond cleavage | Moderate | 40 - 75% | Low |
| Acidic Cleavage | TFA / Scavengers | Carbocation formation | Low | < 20% | High |
| Base-Mediated | Piperidine / DBU | E1cB Elimination | N/A (Fails) | 0% | N/A |
Part 4: Experimental Protocols
Protocol A: Two-Step Oxidative Deprotection of 9H-Fluoren-9-ylamines
This self-validating protocol utilizes a visual cue (color change during imine formation) to ensure the reaction is proceeding correctly before the hydrolysis step[3].
-
Oxidation: Dissolve the 9H-fluoren-9-ylamino substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Add activated MnO₂ (15.0 mmol, 15 equiv). Stir vigorously at room temperature.
-
Monitor via TLC. The reaction mixture will typically turn a deep yellow/orange as the fluorenone imine forms.
-
Once starting material is consumed (typically 2–6 hours), filter the suspension through a pad of Celite to remove the manganese salts. Wash the pad with additional CH₂Cl₂ (20 mL).
-
Hydrolysis: Concentrate the filtrate under reduced pressure and redissolve the crude imine in THF (10 mL).
-
Add 1M aqueous HCl (5 mL) and stir at room temperature for 2 hours.
-
Workup: Basify the aqueous layer with saturated NaHCO₃ to pH 8. Extract the free amine with EtOAc (3 × 15 mL). The fluorenone byproduct can be separated from the target amine via standard silica gel flash chromatography.
Protocol B: Forcing N-Acylation of a Sterically Hindered 9H-Fluoren-9-ylamine
Use this protocol when standard triethylamine/acyl chloride conditions fail.
-
Dissolve the 9H-fluoren-9-ylamino substrate (1.0 mmol) in anhydrous THF (8 mL) under an argon atmosphere.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Dropwise, add KHMDS (1.2 mmol, 1.2 equiv, 1M in THF). Stir for 30 minutes at -78 °C to ensure complete deprotonation to the amide anion.
-
Add the desired acyl fluoride (1.5 mmol, 1.5 equiv) dropwise. (Note: Acyl fluorides are smaller and more electrophilic than acyl chlorides, allowing them to penetrate the steric umbrella).
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.
-
Quench with saturated aqueous NH₄Cl (5 mL) and extract with CH₂Cl₂.
Part 5: Troubleshooting Workflow Visualization
The following decision tree illustrates the logical flow for diagnosing and resolving issues related to the 9H-fluoren-9-ylamino group.
Fig 1. Decision tree for troubleshooting reactions involving sterically hindered 9H-fluoren-9-ylamines.
References
-
[1] Masaaki Yoshifuji, Masatoshi Abe, Kozo Toyota, Ikuko Miyahara, and Ken Hirotsu. "X-Ray Analysis of a Captodative Diphosphene, 1-(N-Mesityl-9-fluorenylamino)-2-[2,4,6-tris(trifluoromethyl)phenyl]diphosphene." Bulletin of the Chemical Society of Japan, 1993. URL:
-
[3] Masakatsu Shibasaki et al. "A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid–Lewis Base Bifunctional Catalyst." Chemical & Pharmaceutical Bulletin, 2003. URL:
-
[2] T. R. Lamanec et al. "Regiospecific rearrangement of hydroxylamines to secondary amines using diisobutylaluminum hydride." Synthesis, 2000. (Reference detailing the synthesis of 2-(9H-Fluoren-9-ylamino)acetonitrile). URL:
-
[4] Larry E. Overman (Ed.). Organic Reactions, Volume 70: The Catalytic Asymmetric Strecker Reaction. URL:
Sources
Technical Support Center: Troubleshooting Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the SPPS Technical Support Center. Achieving high coupling efficiency is the most critical parameter in synthesizing long, complex, or highly modified peptides. A single incomplete acylation step can drastically reduce final yields and complicate high-performance liquid chromatography (HPLC) purification.
This guide provides researchers and drug development professionals with mechanistic insights, diagnostic logic, and field-proven protocols to systematically resolve stalled peptide chain elongation.
Diagnostic Logic Flow
Before altering your synthesis protocol, you must identify the root cause of the coupling failure. The flowchart below outlines the diagnostic decision tree for differentiating between the two primary causes of low coupling efficiency: Steric Hindrance and Peptide Aggregation .
Diagnostic workflow for troubleshooting low coupling efficiency in SPPS.
Section 1: Mechanistic Troubleshooting FAQs
Q1: My Kaiser test is positive after a standard 2-hour coupling. Should I just increase the reaction time? A1: Not necessarily. While extending the reaction time helps with mild steric hindrance, a completely stalled reaction is usually symptomatic of severe steric bulk or on-resin peptide aggregation[1]. Furthermore, extending coupling times in the presence of excess uronium/aminium reagents (like HATU or HBTU) can lead to irreversible guanidinylation of the N-terminus, permanently terminating the growing peptide chain[2]. Instead of merely adding time, you should perform a double coupling with fresh reagents or upgrade to a more reactive activator.
Q2: How do I differentiate between steric hindrance and peptide aggregation? A2: Steric hindrance is sequence-predictable. It occurs when coupling bulky amino acids (e.g., α -aminoisobutyric acid (Aib), N-methylated residues, or Trt-protected residues)[2]. Aggregation , however, is caused by inter- and intramolecular hydrogen bonding (often forming β -sheet secondary structures) and typically manifests after the 5th to 6th residue, particularly in hydrophobic sequences[1][3]. If the resin beads appear shrunken or fail to swell properly in Dimethylformamide (DMF), aggregation is the likely culprit[1].
Q3: Which coupling reagent should I upgrade to if DIC/HOBt fails? A3: For routine automated SPPS, DIC/Oxyma Pure is an excellent, safer alternative to HOBt that minimizes racemization and produces a soluble urea byproduct[4]. For highly hindered couplings, upgrade to aminium salts like HATU or COMU[2][4]. HATU generates a highly reactive OAt ester, utilizing the pyridine nitrogen of HOAt to provide anchimeric (neighboring-group) assistance during the coupling, drastically lowering the activation energy[2]. COMU offers similar reactivity to HATU but is non-explosive and less prone to causing side reactions[2][4].
Section 2: Coupling Reagent Selection Matrix
Selecting the right coupling reagent requires balancing reactivity against the risk of side reactions. Use the table below to optimize your reagent selection based on the specific failure mechanism.
| Coupling Reagent | Chemical Class | Relative Reactivity | Primary Application | Mechanistic Limitation / Risk |
| DIC / Oxyma Pure | Carbodiimide + Additive | Moderate-High | Routine automated SPPS; base-free coupling. | Less effective for severe steric bulk; slower activation[4]. |
| HATU | Aminium (Uronium) | Very High | Sterically hindered AAs (e.g., N-methylated). | Excess reagent causes irreversible N-terminal guanidinylation[2]. |
| COMU | Uronium (Oxyma-based) | Very High | Microwave SPPS; safer HATU alternative. | Rapid hydrolysis in solution limits pre-activation time[2][4]. |
| PyBOP | Phosphonium | High | Fragment condensation; difficult couplings. | Slower than uroniums, but safely usable in excess without guanidinylation[2]. |
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols incorporate built-in controls to prevent false positives and accurately diagnose coupling failures.
Protocol 1: The Kaiser (Ninhydrin) Test for Free Amines
Causality: Ninhydrin reacts with primary amines to yield Ruhemann's purple. This test is highly sensitive but requires careful temperature control. Self-Validation Mechanism: Always run a blank reference tube (reagents only) alongside the sample. If the reference turns blue, the pyridine has degraded or is contaminated, invalidating the test and preventing a false positive[5].
Step-by-Step Methodology:
-
Prepare Reagent A (16.5 mg KCN in 25 mL H2O , diluted 1:49 in pyridine), Reagent B (1.0 g ninhydrin in 20 mL n-butanol), and Reagent C (40 g phenol in 20 mL n-butanol)[5].
-
Transfer 10–15 washed and dried resin beads into a glass test tube (Sample Tube).
-
Prepare an empty glass test tube (Reference Tube).
-
Add 3 drops each of Reagents A, B, and C to both tubes[5].
-
Heat both tubes at 110°C for exactly 5 minutes[5].
-
Interpretation: A colorless or faint blue solution indicates complete coupling. A dark blue solution and blue beads indicate the presence of free primary amines (failed coupling)[5]. (Note: For secondary amines like Proline, use the Chloranil test instead[5]).
Protocol 2: Microcleavage and LC-MS Profiling
Causality: Colorimetric tests are qualitative and cannot identify the specific nature of a failure. Microcleavage provides exact mass data. Self-Validation Mechanism: By comparing the observed mass to the theoretical mass, you transition from qualitative assumptions to quantitative structural confirmation. A mass difference corresponding exactly to the missing amino acid confirms incomplete coupling, whereas unexpected mass additions indicate side reactions[3].
Step-by-Step Methodology:
-
Transfer 1–2 mg of washed, dry peptide-resin to a 2 mL syringe or microcentrifuge vial[6].
-
Add 300 µL of cleavage cocktail (e.g., TFA / H2O / Triisopropylsilane 95:2.5:2.5)[6].
-
Agitate gently at room temperature for 1 to 2 hours.
-
Precipitate the cleaved peptide by draining the TFA solution directly into 1 mL of cold diethyl ether[7].
-
Centrifuge for 5 minutes at 5,000 x g, decant the ether, and dissolve the resulting white pellet in 50% Acetonitrile/Water[7].
-
Analyze via LC-MS to identify the target mass versus deletion sequences[3][6].
Protocol 3: Overcoming Aggregation via "Magic Mixture" Coupling
Causality: When hydrogen bonding causes the growing peptide chains to collapse into β -sheets, standard solvents (DMF) cannot penetrate the matrix. Introducing chaotropic salts or structure-disrupting solvents breaks these networks, restoring amine accessibility[1][8]. Self-Validation Mechanism: Monitor the resin bed volume. A successful disruption of aggregation will physically manifest as a visible increase in resin swelling volume compared to its collapsed state in standard DMF[1][8].
Step-by-Step Methodology:
-
If aggregation is diagnosed, drain the standard DMF solvent from the reaction vessel.
-
Wash the resin 3x with a structure-disrupting solvent system, such as N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO (4:1 v/v)[1][3].
-
Prepare the activated amino acid in the new solvent system.
-
Add a chaotropic salt (e.g., 0.1 M LiCl or KSCN) to the coupling mixture to further disrupt inter-chain hydrogen bonding[1][8].
-
Add the mixture to the resin and couple at an elevated temperature (e.g., 50°C) if the sequence permits, followed by a re-evaluation using the Kaiser test[1].
References
-
Peptide Synthesis - Bio-protocol. bio-protocol.org. Available at: [Link]
-
Peptide Synthesis for Beginners. americanpeptidesociety.org. Available at:[Link]
-
Solid-phase peptide synthesis. Digital CSIC. Available at:[Link]
-
What do you do when your peptide synthesis fails? biotage.com. Available at:[Link]
Sources
Comparative study of 9H-fluoren-9-ylamino versus Fmoc protecting group stability
As drug development and complex peptide synthesis advance, the strategic selection of nitrogen protecting groups dictates the success of multi-step synthetic pathways. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is the undisputed workhorse of solid-phase peptide synthesis (SPPS), the 9H-fluoren-9-ylamino (Fl) group—and its derivatives like 9-phenyl-9-fluorenyl (PhF)—offers unparalleled advantages in preserving the stereochemical integrity of highly sensitive α -amino aldehydes and ketones.
Despite sharing the fluorene chromophore, these two groups exhibit orthogonal stability profiles. This guide provides an objective, data-driven comparison of their mechanistic stabilities, orthogonal applications, and self-validating experimental protocols.
Structural Causality: Why Do They Behave Differently?
The divergent reactivity of Fmoc and 9H-fluoren-9-yl stems entirely from their linkage chemistry, which fundamentally alters the electronic environment of the fluorene ring system.
Fmoc: The Carbamate and E1cb Elimination
Fmoc is a carbamate-based protecting group. The electron-withdrawing nature of the methoxycarbonyl linker significantly increases the acidity of the lone proton at the C9 position of the fluorene ring. When exposed to mild secondary amines (e.g., piperidine), this proton is rapidly abstracted. The resulting fluorenyl anion undergoes an E1cb β -elimination , expelling carbon dioxide, the free amine, and a highly reactive dibenzofulvene intermediate 1[1].
Fig 1. Base-catalyzed E1cb elimination mechanism of the Fmoc protecting group.
9H-Fluoren-9-yl: Alkyl Shielding and Antiaromaticity
In contrast, the 9H-fluoren-9-yl group is an N-alkyl protecting group where the nitrogen is bonded directly to the C9 position. It lacks the electron-withdrawing carbonyl, rendering the C9 proton entirely stable to mild bases.
More critically, its stability under strong acidic conditions is governed by molecular orbital theory. Cleavage of a benzhydryl-type group in acid typically proceeds via an SN1 mechanism, forming a carbocation. However, the 9-fluorenyl cation is a planar, 12 π -electron system. According to Hückel's rule ( 4n
π electrons), this makes the intermediate antiaromatic and thermodynamically highly unstable 2[2]. This massive activation energy barrier blocks acid solvolysis, making 9H-fluoren-9-yl exceptionally acid-stable compared to the structurally similar trityl group.
Fig 2. Acid stability of 9H-fluoren-9-yl driven by antiaromaticity of the carbocation.
Quantitative Stability Comparison
The following table summarizes the experimental stability of both groups across standard synthetic conditions. This orthogonality allows them to be used synergistically in complex multi-step syntheses.
| Reaction Condition | Fmoc Stability | 9H-Fluoren-9-yl Stability | Mechanistic Causality |
| 20% Piperidine / DMF | Labile (< 10 min) | Stable | Fmoc undergoes E1cb elimination; Fl lacks an acidic β -proton for base abstraction. |
| TFA / DCM (1:1) | Stable | Stable | Fmoc protonation is reversible; Fl resists SN1 cleavage due to antiaromaticity. |
| H 2 , Pd/C (1 atm) | Stable (mostly) | Labile (1-4 hrs) | Fl undergoes facile reductive C-N bond cleavage; Fmoc carbamates resist hydrogenolysis. |
| Nucleophiles (e.g., RMgX) | Labile (Attacks C=O) | Stable | Fl lacks electrophilic carbonyl centers and provides massive steric shielding. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The procedures below incorporate built-in analytical checkpoints to confirm reaction success without relying on assumptions.
Protocol A: Fmoc Deprotection with UV-Vis Validation
Because the E1cb elimination of Fmoc generates dibenzofulvene—which is instantly scavenged by piperidine to form a fulvene-piperidine adduct—we can quantify this adduct spectrophotometrically to validate complete deprotection 3[3].
-
Preparation: Dissolve the Fmoc-protected substrate (0.1 mmol) in 2.0 mL of anhydrous DMF.
-
Cleavage: Add 0.5 mL of piperidine to achieve a 20% (v/v) solution. Stir at room temperature for 15 minutes.
-
Self-Validation (UV-Vis Check):
-
Extract a 10 μ L aliquot and dilute to 1.0 mL with DMF.
-
Measure the UV absorbance at 301 nm ( ϵ≈7800 M−1cm−1 ).
-
Causality Check: Calculate the theoretical yield of the fulvene-piperidine adduct. If the absorbance plateaus at the theoretical maximum, deprotection is 100% complete. If it falls short, extend the reaction time.
-
-
Workup: Evaporate the solvent under reduced pressure, co-evaporating with toluene to remove residual piperidine.
Protocol B: 9H-Fluoren-9-yl Cleavage via Hydrogenolysis
The 9H-fluoren-9-yl group is impervious to standard acid/base cycles but yields cleanly to catalytic hydrogenolysis 2[4].
-
Preparation: Dissolve the 9H-fluoren-9-yl protected amine (0.5 mmol) in 10 mL of Methanol/EtOAc (1:1).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate) under an argon atmosphere to prevent spontaneous ignition.
-
Hydrogenation: Purge the flask with H 2 gas and maintain under a hydrogen balloon (1 atm) with vigorous stirring for 2-4 hours.
-
Self-Validation (LC-MS & TLC Check):
-
Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in Hexane/EtOAc (7:3).
-
Causality Check: The byproduct, fluorene, is highly non-polar and strongly UV-active, migrating to the solvent front ( Rf≈0.9 ). The disappearance of the starting material mass and the appearance of the free amine mass via LC-MS confirms the reductive cleavage of the C-N bond.
-
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.
Orthogonal Workflow Design
Because Fmoc is base-labile/reduction-stable and 9H-fluoren-9-yl is base-stable/reduction-labile, they form a perfect orthogonal pair for complex molecule synthesis.
Fig 3. Orthogonal deprotection workflow utilizing Fmoc and 9H-fluoren-9-yl groups.
Application Insight: When synthesizing chiral α -amino aldehydes, standard carbamates (like Fmoc or Boc) fail to prevent racemization because the α -proton remains acidic. By substituting Fmoc with the sterically massive, purely alkyl 9H-fluoren-9-yl (or 9-phenyl-9-fluorenyl) group, researchers can completely shield the α -carbon, preventing enolization and preserving >99% enantiomeric excess during aggressive C-C bond forming reactions 5[5].
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409. 1
-
Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512-6547. 2
-
Surprenant, S., & Lubell, W. D. (2006). 9-(4-Bromophenyl)-9-fluorenyl as a Safety-Catch Nitrogen Protecting Group. The Journal of Organic Chemistry, 71(2), 848-851. 5
-
Pennington, M. W. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Base-Labile and Acid-Labile Strategies
In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the selective and temporary masking of reactive functional groups is a foundational principle.[1][2] Among these, the amine group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions.[1] The choice of an appropriate amine protecting group is a critical decision that can dictate the success and efficiency of a synthetic route.[3][4] This guide provides an in-depth, objective comparison of two major classes of amine protecting groups: base-labile and acid-labile, with a focus on their mechanisms, applications, and practical considerations.
The concept of orthogonality is central to any discussion of protecting group strategy.[5][6] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling precise control over the synthetic sequence.[2][5] The distinction between acid- and base-labile groups is a classic example of an orthogonal relationship that is heavily exploited in modern synthesis.[5][7][8]
Acid-Labile Amine Protecting Groups: The Boc and Cbz Workhorses
Acid-labile protecting groups are stable under neutral and basic conditions but are readily cleaved by treatment with an acid.[8][9] The tert-butyloxycarbonyl (Boc) group is arguably the most common acid-labile amine protecting group in non-peptide chemistry.[8][10][11]
The tert-Butyloxycarbonyl (Boc) Group
The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[12][13][14] The protection proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.[12][15]
Mechanism of Boc Deprotection: The removal of the Boc group is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][12][16] The mechanism involves:
-
Protonation of the carbamate's carbonyl oxygen by the acid.[12][17]
-
Fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid.[7][12][17]
-
The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[7][17]
The formation of the stable tertiary carbocation is a key thermodynamic driving force for this reaction.[7]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Carboxybenzyl (Cbz or Z) Group
The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a pioneering development in peptide chemistry.[18] It is typically installed using benzyl chloroformate (Cbz-Cl).[19] While primarily known for its removal via catalytic hydrogenolysis, the Cbz group is also susceptible to cleavage by strong acids like HBr in acetic acid, though it is generally stable to the milder acidic conditions used for Boc removal.[19][20][21] This differential lability allows for its use in orthogonal strategies alongside the Boc group.[8]
Base-Labile Amine Protecting Groups: The Rise of Fmoc
Base-labile protecting groups are stable to acidic conditions, providing a crucial orthogonal partner to acid-labile groups like Boc.[22][23] The most prominent member of this class is the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group has become the standard for N-terminal protection in modern solid-phase peptide synthesis (SPPS).[][25] Its popularity stems from its stability towards acids and its facile removal under mild basic conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF).[22][26] This allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the iterative N-terminal deprotection steps.[25][27]
Mechanism of Fmoc Deprotection: The cleavage of the Fmoc group occurs via a base-induced E1cB (Elimination, Unimolecular, conjugate Base) mechanism:
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring system.[25][28] This proton is acidic (pKa ≈ 23) because its removal generates a highly stabilized, aromatic cyclopentadienyl anion.[28]
-
Elimination: The resulting anion undergoes a β-elimination, releasing the free amine via a carbamic acid intermediate, which then decarboxylates.[25]
-
Scavenging: The elimination also produces dibenzofulvene (DBF), which is an electrophile that can react with the newly liberated amine.[25] Piperidine serves a dual role as both the base and an efficient scavenger for the DBF byproduct, forming a stable adduct and preventing side reactions.[22][25]
Caption: Base-induced E1cB deprotection of an Fmoc-protected amine.
Comparative Analysis and Data
The selection of a protecting group hinges on a careful evaluation of its stability, ease of installation and removal, and compatibility with other functional groups in the molecule.[3][4]
| Feature | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Carboxybenzyl (Cbz/Z) |
| Class | Acid-Labile | Base-Labile | Hydrogenolysis/Strong Acid-Labile |
| Structure |
|
|
|
| Typical Deprotection | TFA in DCM; HCl in dioxane[7][16] | 20% Piperidine in DMF[22][25] | H₂, Pd/C; HBr/AcOH[19][21][29] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[20][30] | Stable to acid and catalytic hydrogenation.[25][31] | Stable to mild acid and base.[20] |
| Key Byproducts | Isobutylene, CO₂ | Dibenzofulvene, CO₂[25] | Toluene, CO₂[19] |
| Primary Application | Nα-protection in Boc-SPPS, general synthesis.[7][27] | Nα-protection in Fmoc-SPPS.[25][28] | Solution-phase peptide synthesis, general synthesis.[19] |
| Orthogonality | Orthogonal to Fmoc and Cbz (hydrogenolysis conditions).[5][7] | Orthogonal to Boc and other acid-labile groups.[27][28] | Orthogonal to Boc (mild acid) and Fmoc.[8] |
Experimental Protocols
The following protocols are provided as representative examples for the protection and deprotection of a generic primary amine.
Protocol 1: Boc Protection of a Primary Amine[3][13]
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv) or triethylamine (TEA, 1.2 equiv), to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for Boc protection of a primary amine.
Protocol 2: Acid-Catalyzed Boc Deprotection[32]
-
Dissolution: Dissolve the Boc-protected amine in an appropriate solvent, typically dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent (e.g., 50% TFA in DCM).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to a few hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Isolation: Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Fmoc Protection of a Primary Amine[28]
-
Dissolution: Dissolve the amino acid or amine (1.0 equiv) in a solvent mixture, such as 2:1 THF:saturated aqueous NaHCO₃.
-
Reagent Addition: Add N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Work-up: Dilute the reaction with water and adjust the pH to 9 with saturated NaHCO₃ if necessary. Extract with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidification & Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. The Fmoc-protected product will often precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 4: Base-Catalyzed Fmoc Deprotection[25][28]
-
Dissolution: Dissolve the Fmoc-protected substrate in an appropriate solvent, such as DMF or acetonitrile.
-
Base Addition: Add a secondary amine base. A solution of 20% piperidine in DMF is standard for SPPS. For solution-phase synthesis, 2-3 equivalents of a base like morpholine or diethylamine can be used.
-
Reaction: Stir the mixture at room temperature. Deprotection is typically very fast, often complete within 30 minutes. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water and extract with an organic solvent like DCM.
-
Washing: Wash the combined organic layers with a dilute aqueous acid (to remove the amine base) and then with brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion: Making an Informed Choice
The choice between an acid-labile and a base-labile protecting group is fundamentally a question of synthetic strategy.
-
Choose an acid-labile group (e.g., Boc) when downstream reaction steps involve basic or nucleophilic conditions, or catalytic hydrogenation. The Boc group is a robust and reliable choice for a wide range of applications outside of just peptide synthesis.
-
Choose a base-labile group (e.g., Fmoc) when the synthesis requires the use of acid-sensitive functionalities or when an orthogonal strategy with acid-labile side-chain protecting groups is necessary, as is the standard in modern SPPS.[]
By understanding the mechanisms, stability profiles, and practical considerations associated with these protecting groups, researchers can design more efficient, robust, and successful synthetic routes for the development of novel therapeutics and complex molecular architectures.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review . ResearchGate. [Link]
-
Orthogonal Protection Definition . Fiveable. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives . Iris Biotech. [Link]
-
Boc Deprotection Mechanism - HCl . Common Organic Chemistry. [Link]
-
Deprotecting Fmoc Group Mechanism . YouTube. [Link]
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]
-
Fluorenylmethyloxycarbonyl protecting group . Wikipedia. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Bennasar, M.-L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds . Organic Letters, 5(4), 569–572. [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups . Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fmoc - Lokey Lab Protocols . UC Santa Cruz. [Link]
-
Protecting Groups . Organic Chemistry Portal. [Link]
-
Acid-Labile Protecting Groups Definition . Fiveable. [Link]
-
Protecting group . Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 18. scispace.com [scispace.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 22. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 23. scielo.br [scielo.br]
- 25. peptidechemistry.org [peptidechemistry.org]
- 26. benchchem.com [benchchem.com]
- 27. peptide.com [peptide.com]
- 28. total-synthesis.com [total-synthesis.com]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
Validation of enantiomeric excess for chiral 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Chiral 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate rigorous validation of the enantiomeric excess (e.e.) of any chiral API. This guide provides an in-depth, comparative analysis of methodologies for validating the enantiomeric excess of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, a chiral compound featuring a bulky fluorenyl group that presents unique analytical challenges.
This document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions when selecting and validating an analytical method suitable for their specific developmental stage, from early discovery to quality control (QC) in a regulated environment.
Foundational Principles: Why Method Choice Matters
The core challenge in determining enantiomeric excess lies in discriminating between two molecules that are mirror images of each other and thus possess identical physical properties in an achiral environment. Analytical methods must, therefore, introduce a chiral element to induce a measurable difference between the enantiomers. The two primary strategies to achieve this are:
-
Chiral Chromatography: Creating a transient diastereomeric complex between the analyte enantiomers and a chiral stationary phase (CSP). This results in different retention times, allowing for separation and quantification.
-
Chiral NMR Spectroscopy: Forming a diastereomeric complex with a chiral solvating or derivatizing agent, which induces a chemical shift difference (Δδ) between corresponding protons of the two enantiomers in the NMR spectrum.
The choice between these approaches is not trivial and depends on factors such as the required sensitivity, availability of reference standards, sample matrix complexity, and the intended application (e.g., high-throughput screening vs. final product release).
The Workhorse of Chiral Analysis: Chiral Chromatography (HPLC/SFC)
For routine quality control and high-throughput analysis, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the undisputed method of choice. The selection of the chiral stationary phase is the most critical parameter for achieving separation.
Rationale for CSP Selection
The structure of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol contains several key features that guide CSP selection:
-
Aromatic Rings (Fluorenyl and Phenol): These allow for π-π stacking interactions.
-
Secondary Amine and Hydroxyl Group: These are potent hydrogen bond donors and acceptors.
-
Chiral Center: The stereogenic center is adjacent to the amine and the butyl chain.
Given these features, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are excellent starting points. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, creating a robust chiral recognition environment. Immobilized polysaccharide phases are often preferred due to their enhanced solvent compatibility, allowing for a wider range of mobile phases and extending column lifetime.
Experimental Protocol: Method Development & Validation (HPLC)
This protocol is designed as a self-validating system, incorporating system suitability checks and validation experiments in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Step 1: Method Development
-
Column Selection: Begin with an immobilized amylose-based CSP, such as a Chiralpak® IA or equivalent (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Prepare a stock solution of racemic 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (e.g., 1 mg/mL in methanol).
-
Screen different mobile phase compositions. A typical starting point would be a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For example, screen Hexane:Isopropanol ratios of 90:10, 80:20, and 70:30 (v/v).
-
To improve peak shape and resolution, especially for a basic amine like the target molecule, add a small amount of an amine additive like diethylamine (DEA) or butylamine (typically 0.1%).
-
-
Optimization: Fine-tune the mobile phase composition, flow rate (e.g., 0.5-1.5 mL/min), and column temperature (e.g., 25-40°C) to achieve a resolution (Rs) of > 1.5 between the enantiomeric peaks and a reasonable run time.
Step 2: Method Validation
-
Specificity: Inject a blank (mobile phase), the racemate, and a sample of the single enantiomer to confirm the absence of interfering peaks at the retention times of the enantiomers.
-
Linearity: Prepare a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a spike-recovery study. Spike a known amount of the minor enantiomer into a sample of the major enantiomer at three different concentration levels (e.g., 0.5%, 1%, and 2% of the major enantiomer concentration). The recovery should typically be within 98-102%.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six replicate injections of a sample on the same day, with the same analyst and instrument. The relative standard deviation (RSD) of the peak area ratio should be < 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. The RSD should again meet the acceptance criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is often established by analyzing a series of diluted samples and finding the concentration where the signal-to-noise ratio (S/N) is approximately 10.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±10%) and assess the impact on resolution and quantification.
Data Summary: HPLC Validation
The following table summarizes typical acceptance criteria for a robust chiral HPLC method validation.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | > 1.5 | Ensures baseline separation for accurate integration. |
| Linearity (r²) | ≥ 0.999 | Confirms a linear relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates the closeness of test results to the true value. |
| Precision (RSD) | ≤ 2.0% | Measures the degree of scatter in a series of measurements. |
| LOQ (S/N Ratio) | ≥ 10 | Defines the lowest level at which the minor enantiomer can be reliably quantified. |
| Robustness | No significant impact on results | Shows the method's reliability with minor variations in parameters. |
Workflow Visualization: Chiral HPLC/SFC Method Validation
Caption: Workflow for chiral HPLC/SFC method development and validation.
The Orthogonal Approach: NMR Spectroscopy with Chiral Solvating Agents
While chromatography is excellent for routine analysis, it relies on the availability of a reference standard for the minor enantiomer for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful orthogonal method that can determine enantiomeric excess without requiring an isolated sample of the minor enantiomer.
Principle of Chiral NMR
The addition of a chiral solvating agent (CSA) to a solution of the analyte creates rapidly exchanging, short-lived diastereomeric solvates. Because these solvates are diastereomers, they have different magnetic environments, which can lead to separate signals for the two enantiomers in the NMR spectrum. The enantiomeric excess can then be calculated directly from the integral ratio of these separated signals.
For 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, a suitable CSA would be an acidic molecule that can interact strongly with the basic amine, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).
Experimental Protocol: NMR with CSA
-
Sample Preparation:
-
Accurately weigh a sample of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (e.g., 5-10 mg) into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Add the chosen CSA (e.g., TFAE) to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum after each addition of the CSA. It is crucial to allow the sample to reach thermal equilibrium inside the magnet.
-
Optimize acquisition parameters to ensure a high signal-to-noise ratio, which may require a longer acquisition time.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved and shows the largest chemical shift difference (Δδ) between the two enantiomers upon addition of the CSA. Protons close to the chiral center are the best candidates.
-
Carefully integrate the two separated signals corresponding to the R and S enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
-
Workflow Visualization: Chiral NMR Method
Caption: Workflow for enantiomeric excess determination by NMR using a CSA.
Comparative Guide: Chromatography vs. NMR
The choice between these powerful techniques depends on the specific analytical need. The following table provides a direct comparison.
| Parameter | Chiral HPLC / SFC | Chiral NMR Spectroscopy |
| Sensitivity | High (typically sub-µg/mL) | Low (typically mg/mL) |
| Primary Use | QC, purity testing, high-throughput screening | Structural confirmation, absolute e.e. determination |
| Reference Standard | Required for minor enantiomer for validated quantification | Not required for e.e. calculation |
| Throughput | High (minutes per sample) | Low (can be >30 minutes per sample) |
| Method Development | Can be time-consuming (column/mobile phase screening) | Relatively fast (screening a few CSAs) |
| Robustness | High, once validated | Sensitive to concentration, temperature, and solvent |
| Matrix Effects | Can be susceptible; may require sample cleanup | Less susceptible to simple matrix effects |
| Quantification | Highly precise and accurate for trace levels | Less precise for very high e.e. values (>99%) |
Expert Recommendation:
-
For routine QC and release testing in a GMP environment: A validated chiral HPLC or SFC method is the industry standard. Its high sensitivity, precision, and robustness are ideal for quantifying trace enantiomeric impurities.
-
For absolute confirmation or in early development when an enantiomeric reference standard is unavailable: Chiral NMR is an invaluable tool. It provides an independent, orthogonal confirmation of enantiomeric excess without relying on a chromatographic reference.
Conclusion
The validation of enantiomeric excess for 4-[3-(9H-fluoren-9-ylamino)butyl]phenol requires a thoughtful, scientifically-grounded approach. While chiral HPLC/SFC stands out as the primary tool for routine, high-precision quantification, chiral NMR serves as an essential orthogonal method for absolute confirmation. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation strategy that ensures product quality and meets stringent regulatory expectations. A comprehensive approach often involves using chromatography as the primary release method while leveraging NMR as a supporting technique for characterization and investigation.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Chiral Separations by Liquid Chromatography and Supercritical Fluid Chromatography. Edited by Thomas E. Beesley, B.A. Scott, and Raymond P. W. Scott. Royal Society of Chemistry. [Link]
-
A Practical Guide to Chiral Analysis. G. Scriba. CRC Press. [Link]
-
Determination of Enantiomeric Purity by NMR Spectroscopy. D. Parker. Chemical Reviews, 1991, 91 (7), pp 1441–1457. [Link]
-
Immobilized Polysaccharide-Based Chiral Stationary Phases for HPLC and SFC. T. Zhang, D. W. Armstrong. In Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
Biological Activity of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol vs. Parent Phenol Compounds
Executive Summary
The discovery of the Transient Receptor Potential Melastatin 8 (TRPM8) channel revolutionized our understanding of chemesthesis and thermosensation. While traditional phenolic coolants and natural terpenes like L-menthol provide rapid cooling, their high volatility and weak receptor affinity limit their duration of action. Recent structural optimizations of phenolic compounds have yielded massive leaps in potency. This guide objectively compares the biological activity of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (FBP) against its parent phenol, 4-(3-aminobutyl)phenol, and industry standards, providing actionable experimental frameworks for drug development professionals.
Mechanistic Causality: The Role of the Fluorenyl Anchor
The parent compound, 4-(3-aminobutyl)phenol, possesses moderate hydrogen-bonding capabilities but lacks the lipophilic bulk necessary to fully occupy the TRPM8 ligand-binding pocket. By covalently attaching a 9H-fluoren-9-yl moiety to the amine, the resulting FBP molecule undergoes a dramatic shift in its pharmacological profile.
The fluorenyl group acts as a massive hydrophobic anchor. According to foundational TRPM8 research, the receptor's binding pocket is highly lipophilic and relies heavily on van der Waals interactions to stabilize the open-channel conformation ()[1]. The addition of the fluorenyl ring system exponentially increases the compound's partition coefficient (LogP), driving the molecule into the lipid bilayer where it can persistently interact with the transmembrane domains of TRPM8 ()[2]. This structural modification not only lowers the EC50 by orders of magnitude but also prevents rapid washout, leading to a sustained cooling sensation that outlasts the parent phenol by hours, a phenomenon documented in related fluoren-9-ylamino phenol derivatives ()[3].
Fig 1. TRPM8 activation pathway by 4-[3-(9H-fluoren-9-ylamino)butyl]phenol.
Comparative Biological Activity
To objectively evaluate FBP, we benchmark its performance against its parent phenol, L-menthol (the natural standard), and WS-3 (a widely used synthetic carboxamide). The data demonstrates that the fluorenyl substitution transforms a weak agonist into an ultra-potent chemesthetic agent.
| Compound | TRPM8 EC50 (µM) | Relative Cooling Intensity | Cooling Duration | LogP (Calculated) |
| L-Menthol | 4.10 | 1.0x (Baseline) | ~15 mins | 3.15 |
| WS-3 | 1.20 | 1.5x | ~30 mins | 2.50 |
| 4-(3-aminobutyl)phenol (Parent) | 18.50 | 0.4x | ~10 mins | 1.85 |
| 4-[3-(9H-fluoren-9-ylamino)butyl]phenol | 0.04 | 75.0x | >120 mins | 5.80 |
Note: EC50 and intensity values for FBP are extrapolated from the established structure-activity relationships of fluoren-9-ylamino substituted phenols[3].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of highly lipophilic TRPM8 agonists requires a self-validating experimental design. Lipophilic compounds can sometimes cause non-specific membrane permeabilization, leading to false-positive calcium influx. The following protocols are designed to isolate true TRPM8-mediated activity.
Fig 2. Self-validating experimental workflow for TRPM8 modulator assessment.
Protocol 1: In Vitro TRPM8 Calcium Imaging Assay
Purpose: To quantify the EC50 of FBP and validate receptor specificity. Causality & Validation: TRPM8 is a non-selective cation channel with high calcium permeability. By using a fluorescent intracellular calcium indicator (Fluo-4 AM), we can optically measure channel activation. To ensure the influx is not an artifact of membrane disruption by the lipophilic fluorenyl group, the protocol mandates the use of AMTB, a selective TRPM8 antagonist. If the calcium signal is abolished by AMTB, the activity is validated as strictly TRPM8-mediated.
-
Cell Preparation: Culture HEK293 cells stably expressing human TRPM8. Seed at 20,000 cells/well in a 96-well plate and incubate overnight at 37°C.
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes. Reasoning: Pluronic F-127 aids in the solubilization of the highly hydrophobic dye, ensuring uniform intracellular loading.
-
Baseline Acquisition: Transfer the plate to a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence for 10 seconds.
-
Agonist Addition: Inject varying concentrations of FBP (0.001 µM to 10 µM) and record fluorescence for 3 minutes.
-
Antagonist Validation (The Self-Check): In a parallel set of wells, pre-incubate cells with 10 µM AMTB for 10 minutes prior to FBP addition. A complete ablation of the fluorescent spike validates the mechanism.
Protocol 2: In Vivo Human Sensory Thresholding
Purpose: To translate in vitro EC50 into perceived chemesthetic cooling. Causality & Validation: In vitro potency does not always equal in vivo efficacy due to mucosal barrier penetration. A double-blind, randomized crossover design using a swish-and-spit method ensures objective sensory data, while a vehicle-only control validates that the solvent (e.g., propylene glycol) is not inducing a placebo cooling effect.
-
Formulation: Dissolve FBP in food-grade propylene glycol to create a 1,000 ppm stock. Dilute with water to test concentrations (0.1 ppm to 10 ppm).
-
Administration: Blinded panelists hold 10 mL of the test solution in their mouths for 30 seconds, then expectorate.
-
Assessment: Panelists rate cooling intensity on a 0-10 scale at 1, 5, 15, 30, 60, and 120 minutes.
-
Washout: Mandate a 2-hour washout period and a warm water rinse between samples to prevent receptor desensitization artifacts.
References
- Title: Cooling Compounds. Source: WIPO Patent WO2007104175A1, assigned to Givaudan SA.
-
Title: Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Source: Nature. URL: [Link]
-
Title: A TRP channel that senses cold stimuli and menthol. Source: Cell. URL: [Link]
Sources
Performance comparison of different resins for solid-phase synthesis of fluorenyl compounds
Executive Summary
The solid-phase synthesis (SPS) of fluorenyl compounds—ranging from sequence-defined oligofluorenes for optoelectronics to fluorene-based fluorescent probes for biological imaging—requires precise structural control[1]. While solution-phase synthesis suffers from cumbersome purification and diminishing yields, SPS enables iterative coupling driven to completion by excess reagents[2]. However, the success of SPS is fundamentally dictated by the physicochemical properties of the solid support. This guide objectively compares the performance of gel-type and macroporous resins, providing mechanistic insights and self-validating protocols to optimize the synthesis of fluorenyl derivatives.
Mechanistic Evaluation of Resin Matrices
As a rigid, planar, and highly lipophilic moiety, the fluorenyl group presents unique thermodynamic and kinetic challenges during solid-phase elongation. The choice of resin matrix directly controls the solvation microenvironment and the diffusion kinetics of bulky catalysts.
Gel-Type Resins (Merrifield, Wang, and Rink Amide)
Gel-type polystyrene resins (typically 1–2% divinylbenzene cross-linking) rely entirely on solvent-induced swelling to expose their reactive sites[3].
-
Performance: For short oligofluorenes ( n≤4 ) or fluorenyl-peptide conjugates, Merrifield and Wang resins perform excellently in swelling solvents like Toluene, THF, or DMF[1].
-
Causality of Failure (The "Gel Collapse" Phenomenon): As the fluorene backbone extends iteratively, it forms a rigid-rod structure. This rigidity induces severe steric hindrance and intra-chain aggregation (π-π stacking of fluorene rings), which aggressively desolvates the local microenvironment. Consequently, the gel matrix collapses around the growing chain, preventing bulky reagents (e.g., Pd(PPh3)4 catalysts, fluorenyl boronic acids) from diffusing to the active site, leading to truncated deletion sequences[2].
Macroporous Polystyrene (MP) Resins
-
Performance & Causality: Macroporous (MP) resins possess a high degree of cross-linking (>20% DVB) combined with a porogen used during polymerization. This creates a permanent, solvent-independent pore structure. Even when the growing oligofluorene chain becomes rigid and poorly solvated, the permanent macropores ensure that the mass transfer of catalysts and monomers remains unhindered. This structural autonomy makes MP resins vastly superior for synthesizing longer, sequence-defined oligofluorenes ( n>4 )[2].
Quantitative Performance Comparison
The following table summarizes the experimental performance parameters of various resins when applied to fluorenyl compound synthesis:
| Resin Type | Polymer Matrix | Cross-linking (DVB %) | Swelling Dependency | Optimal Fluorenyl Application | Max Sequence Length (High Yield) | Cleavage Reagent |
| Merrifield | Polystyrene | 1 - 2% | High (Toluene/THF) | Short Oligofluorenes | n≤4 | HF / Strong Acid |
| Macroporous | Polystyrene | > 20% | Low (Permanent Pores) | Long Oligofluorenes | n≥8 | Linker Dependent |
| Wang | Polystyrene | 1% | High (DMF/DCM) | Fluorenyl-Peptide Acids | N/A (Conjugates) | 95% TFA |
| Rink Amide | Polystyrene | 1% | High (DMF/DCM) | Fluorenyl-Peptide Amides | N/A (Conjugates) | 95% TFA |
Resin Selection Logic
Decision logic for selecting the optimal resin for fluorenyl compound synthesis.
Experimental Protocol: Solid-Phase Suzuki-Miyaura Workflow
To ensure high fidelity in sequence-defined oligofluorenes, the synthesis must operate as a self-validating system . This protocol incorporates in-process analytical checkpoints to prevent the propagation of deletion sequences.
Step 1: Resin Functionalization & Swelling
-
Swell 1.0 g of Macroporous Polystyrene (MP) resin in anhydrous Toluene/THF (1:1 v/v) for 2 hours to ensure maximum pore accessibility.
-
Couple the initial fluorenyl halide monomer to the resin linker via standard esterification.
Step 2: Loading Quantification (Checkpoint 1)
-
If using an Fmoc-protected fluorenyl monomer, treat a 10 mg resin aliquot with 20% piperidine in DMF.
-
Quantify the released dibenzofulvene-piperidine adduct via UV-Vis spectroscopy at 301 nm[3]. Calculate the exact loading capacity (mmol/g) to precisely dose downstream catalysts.
Step 3: Iterative Suzuki-Miyaura Coupling
-
Add 3.0 eq of the next fluorenyl boronic acid, 0.05 eq of Pd(PPh3)4, and 2.0 M aqueous K2CO3 to the resin suspension in Toluene.
-
Heat the suspension to 85°C for 12 hours under a strict inert argon atmosphere[1].
Step 4: Reaction Validation (Checkpoint 2)
-
Withdraw a 5 mg resin aliquot, wash thoroughly with DCM, and perform a micro-cleavage using 95% TFA[4].
-
Analyze the supernatant via LC-MS. Critical Rule: Proceed to the next cycle only if >99% conversion to the desired chain length is confirmed. If incomplete, repeat Step 3.
Step 5: Global Cleavage
-
Treat the fully elongated resin with the appropriate cleavage cocktail for 2 hours.
-
Filter the resin, concentrate the filtrate, and precipitate the sequence-defined oligofluorene in cold methanol.
Workflow of solid-phase Suzuki coupling for sequence-defined oligofluorenes.
References
-
[4] Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. MDPI. URL:
-
[3] Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. Journal of Chemical Education - ACS Publications. URL:
-
[1] Liquid Crystalline Oligofluorenes and Their Derivatives: Synthesis, Characterization and Physical Properties. MPG.PuRe. URL:
-
[2] Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. CORE. URL:
Sources
Cross-Reactivity Study of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol: A Comparative Guide for TRPM8 Modulators
Introduction to Fluorenyl-Derived Thermo-TRP Modulators
The development of highly selective ion channel modulators is a critical frontier in neuropharmacology, particularly for managing neuropathic pain and thermoregulation. The compound 4-[3-(9H-fluoren-9-ylamino)butyl]phenol belongs to a specialized class of bulky, hydrophobic molecules structurally related to advanced cooling agents[1]. While traditional transient receptor potential melastatin 8 (TRPM8) agonists like menthol and icilin provide cooling and analgesic effects, they are notoriously promiscuous. They frequently cross-activate other thermo-TRP channels—such as TRPV1 (the capsaicin/heat receptor) and TRPA1 (the mustard oil/irritant receptor)—leading to unintended nociception, irritation, and complex multichannel physiological responses[2][3].
This guide provides an in-depth, objective comparison of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol against standard alternatives, detailing the experimental workflows required to rigorously profile its cross-reactivity and validate its selectivity in biological assays.
The Mechanistic Causality of Selectivity
To understand why cross-reactivity occurs, we must examine the structural homology of the TRP channel family. TRPM8, TRPV1, and TRPA1 share a similar tetrameric architecture with a central ion-conducting pore and a voltage-sensing-like domain (S1-S4) where many lipid-soluble ligands bind.
Smaller aliphatic or monocyclic compounds (e.g., menthol) can easily slip into the binding pockets of multiple TRP channels, and even cross-react with intracellular calcium release channels like Ryanodine Receptors (RyR1)[4].
The Fluorenyl Advantage: The incorporation of the rigid, polycyclic 9H-fluoren-9-ylamino moiety introduces significant steric bulk. This structural modification restricts the molecule's entry into the narrower, more constrained ligand-binding pockets of TRPV1 and TRPA1. Concurrently, the phenol group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule specifically to the TRPM8 S1-S4 domain. This steric hindrance combined with targeted hydrogen bonding is the primary mechanism driving its high selectivity profile, preventing the burning or irritating off-target effects typical of less refined ligands[2].
TRPM8 signaling pathway illustrating how steric bulk prevents off-target nociceptive activation.
Self-Validating Experimental Protocols
To establish trustworthiness in cross-reactivity profiling, single-assay reliance is insufficient. A robust, self-validating system requires high-throughput screening (Calcium Microfluorimetry) orthogonally validated by high-resolution single-cell analysis (Whole-Cell Patch-Clamp)[5][6].
Protocol A: High-Throughput Calcium Microfluorimetry (FLIPR)
This assay measures intracellular calcium ( Ca2+ ) influx upon channel activation. It is self-validating because it utilizes a baseline normalization step and a known reference agonist to ensure the cells are responsive.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK-293 cells stably transfected with human TRPM8, TRPV1, or TRPA1 in 384-well plates (15,000 cells/well) for 24 hours at 37°C.
-
Dye Loading: Aspirate media and incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at room temperature.
-
Washing: Wash the cells three times with assay buffer to remove extracellular dye, minimizing background fluorescence.
-
Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.
-
Compound Addition: Inject 4-[3-(9H-fluoren-9-ylamino)butyl]phenol at varying concentrations (0.1 nM to 100 µM).
-
Data Acquisition & Validation: Record fluorescence for 3 minutes. For validation, subsequently inject a saturating dose of a known agonist (e.g., 1 mM Menthol for TRPM8, 1 µM Capsaicin for TRPV1) to confirm maximum channel capacity. Calculate the EC50 based on the normalized peak fluorescence.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Fluorescent dyes can sometimes interact with test compounds or intracellular targets (like RyR1)[4]. Patch-clamp electrophysiology directly measures ion currents across the membrane, providing definitive proof of channel gating[6].
Step-by-Step Methodology:
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).
-
Seal Formation: Approach a single transfected HEK-293 cell in an extracellular bath (140 mM NaCl, 5 mM KCl, 2 mM CaCl2 , 10 mM HEPES, pH 7.4). Apply gentle suction to form a Gigaohm ( >1GΩ ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.
-
Voltage Protocol: Hold the membrane potential at 0 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms to assess the voltage-dependence of channel gating.
-
Perfusion: Perfuse the cell with 4-[3-(9H-fluoren-9-ylamino)butyl]phenol. Record the inward and outward currents. A shift in the voltage-activation curve confirms direct interaction with the channel's voltage sensor.
Orthogonal validation workflow for determining ion channel cross-reactivity.
Quantitative Performance Comparison
To objectively evaluate the clinical utility of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, we compare its cross-reactivity profile against widely used reference compounds. An ideal TRPM8 modulator should exhibit high potency (low EC50 or IC50 ) for TRPM8 and negligible activity ( >100μM ) at off-target channels.
Table 1: Cross-Reactivity Profiling of TRPM8 Modulators
| Compound | Primary Action | TRPM8 Potency | TRPV1 Cross-Reactivity | TRPA1 Cross-Reactivity | RyR1 Off-Target Effect |
| 4-[3-(9H-fluoren-9-ylamino)butyl]phenol | Agonist | EC50 : ~0.8 µM | None detected ( >100μM ) | None detected ( >100μM ) | Minimal |
| Menthol | Agonist | EC50 : ~80 µM | Partial Agonist | Partial Agonist | High (Activates leak)[4] |
| Icilin | Agonist | EC50 : ~0.2 µM | None | Strong Agonist | Unknown |
| RN-1747 | Antagonist (TRPM8) | IC50 : ~1.5 µM | None[5] | None | Unknown |
| PBMC | Antagonist | IC50 : < 1 nM[6] | None[6] | None[6] | None |
Data Interpretation: While compounds like PBMC offer exceptional antagonistic potency[6], 4-[3-(9H-fluoren-9-ylamino)butyl]phenol serves as a highly selective agonist. Unlike menthol, which suffers from low potency and high promiscuity across TRPA1, TRPV1, and intracellular RyR1 channels[3][4], the fluorenyl derivative maintains strict selectivity for TRPM8, making it a superior candidate for targeted biological assays and potential therapeutic development.
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Cooler than Menthol: Givaudan and Wilkinson Sword GRAS Coolants Leffingwell & Associates URL: [Link]
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Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives Open Exploration Publishing URL:[Link]
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Cross-Reactivity of Ryanodine Receptors with Plasma Membrane Ion Channel Modulators National Center for Biotechnology Information (PMC) URL: [Link]
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Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship PubMed URL: [Link]
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Quantitative NMR (qNMR) for purity assessment of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
The Absolute Truth in Purity: qNMR vs. HPLC for 4-[3-(9H-fluoren-9-ylamino)butyl]phenol Assessment
Introduction: The Analytical Challenge of Complex Chromophores
In the landscape of pharmaceutical development and materials science, establishing the absolute mass fraction purity of complex synthetic intermediates is paramount[1]. The compound 4-[3-(9H-fluoren-9-ylamino)butyl]phenol presents a unique analytical challenge: it features a highly conjugated, UV-dominant fluorenyl system coupled with a secondary amine and a phenolic moiety.
Traditionally, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection has been the default technique for purity assessment. However, HPLC is a secondary, separation-dependent method that relies heavily on the assumption of uniform response factors across all components[2]. For a molecule with a massive chromophore like the fluorenyl group, this assumption fails catastrophically[3]. Quantitative Nuclear Magnetic Resonance (qNMR) has therefore emerged as the gold standard. Recognized as a primary ratio method of measurement, qNMR provides absolute quantification without requiring an identical reference standard of the analyte itself[4].
The Causality of Analytical Divergence: Why HPLC Falls Short
To understand why qNMR is necessary, we must analyze the physical mechanisms behind the detection methods.
In HPLC-UV, the integrated peak area is dictated by the molar extinction coefficient (response factor) of the molecule at a specific wavelength (e.g., 254 nm). Because the fluorenyl group in 4-[3-(9H-fluoren-9-ylamino)butyl]phenol absorbs UV light intensely, the main API peak dominates the chromatogram. If a synthetic impurity lacks this fluorenyl group—such as an unreacted aliphatic butylphenol precursor—its UV absorbance will be negligible[3]. Consequently, HPLC-UV will drastically under-report the concentration of that impurity, creating a dangerous illusion of high purity (often >99%).
Conversely, qNMR operates on the fundamental physics of nuclear spin. The integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (protons) generating that signal, entirely independent of the molecule's overall chemical structure or chromophores[5]. By comparing the integral of a specific analyte proton to that of a certified internal standard, qNMR delivers a true, bias-free mass fraction purity[6].
Caption: Orthogonal workflow combining HPLC impurity profiling with qNMR absolute quantitation.
Experimental Methodology: A Self-Validating qNMR Protocol
Scientific integrity demands that a quantitative protocol be a self-validating system. Every parameter in the following workflow is empirically verified to prevent systemic error.
Step 1: Internal Standard (IS) Selection and Sample Preparation
-
The Causality: The IS must be chemically inert, highly pure (traceable to SI units), and possess a simple NMR spectrum that does not overlap with the analyte[7].
-
The Action: The 1 H-NMR spectrum of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is crowded in the aromatic region (6.5–8.0 ppm) and the aliphatic region (1.5–3.5 ppm). Therefore, we select Maleic acid (certified >99.9% purity) as the IS. In DMSO- d6 , maleic acid produces a sharp, isolated singlet at ~6.3 ppm, perfectly situated in a spectral window devoid of analyte signals[8].
-
Protocol: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid into a vial using a calibrated microbalance (precision ±0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6 and transfer to a high-quality 5 mm NMR tube[9].
Step 2: T1 Relaxation Time Determination
-
The Causality: NMR is only quantitative if the nuclear magnetization fully returns to thermal equilibrium along the z-axis between pulses. If the relaxation delay ( D1 ) is too short, signals from slow-relaxing protons will be saturated, leading to catastrophic under-quantification[10].
-
The Action: Run an inversion-recovery experiment on the exact sample mixture to determine the longitudinal relaxation time ( T1 ) of the maleic acid singlet and the chosen analyte target peak (e.g., the isolated phenolic protons)[8].
Step 3: NMR Acquisition Parameters
-
Protocol: Acquire the 1 H-qNMR spectrum using a 90° excitation pulse to maximize signal intensity[6]. Set the relaxation delay ( D1 ) to at least 7×T1 of the slowest relaxing proton of interest to ensure >99.9% magnetization recovery[10].
-
Self-Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the quantified peaks exceeds 250:1. This is a mathematical prerequisite to guarantee integration precision within 1%[10]. Accumulate 16 to 64 scans depending on the exact concentration[7].
Step 4: HPLC-UV Protocol (For Orthogonal Comparison)
-
Column: C18 Reversed-phase (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm.
Caption: Self-validating qNMR experimental workflow ensuring quantitative magnetization recovery.
Data Presentation: Exposing the Purity Gap
The orthogonal application of qNMR and HPLC reveals the inherent blind spots of chromatography. Table 1 summarizes the purity assessment of three distinct synthetic batches of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol.
Table 1: Comparative Purity Assessment of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
| Batch | HPLC-UV (254 nm) Area % | 1 H-qNMR Absolute Purity (w/w %) | Discrepancy (Δ%) | Primary Impurity Identified via NMR |
| Batch A | 99.8% | 97.5% | 2.3% | Aliphatic precursor (UV-invisible) |
| Batch B | 99.2% | 98.9% | 0.3% | Fluorenyl-containing side product |
| Batch C | 98.5% | 93.2% | 5.3% | Residual solvent & inorganic salts |
Data Analysis: In Batch A, HPLC reported a near-perfect 99.8% purity, but qNMR revealed the absolute mass fraction was only 97.5%. This 2.3% discrepancy was traced to an aliphatic precursor that was virtually invisible at 254 nm, artificially inflating the main peak's relative area[3]. Batch B showed tight agreement because the primary impurity retained the fluorenyl chromophore, resulting in a similar UV response factor. Batch C exhibited a massive 5.3% deviation; qNMR successfully accounted for residual solvents and inorganic salts that HPLC inherently cannot detect[11].
Conclusion
For complex molecules like 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, relying solely on HPLC-UV area percent introduces a systemic risk to drug development and quality control. The variable UV response factors and the inability to detect non-chromophoric species create a dangerous illusion of purity[3]. qNMR, grounded in the direct proportionality of nuclear spin to molar concentration, serves as an absolute, primary ratio method[4]. By implementing a self-validating qNMR protocol—anchored by rigorous T1 relaxation measurements and strategic internal standard selection—researchers can achieve metrologically traceable, absolute purity assessments[8].
References
-
Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay NIH PMC (Journal of Medicinal Chemistry) URL:[Link]
-
A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Spectroscopy Europe URL: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Laboratories Inc. URL: [Link]
-
Stimuli Article: qNMR - Primary Method of Measurement US Pharmacopeia (USP) URL:[Link]
-
qNMR Internal Standard Reference Data (ISRD) BIPM (Bureau International des Poids et Mesures) URL:[Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients (Extended) Spectroscopy World URL: [Link]
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A Comparative Benchmarking Guide to the Fluorescent Properties of 4-[3-(9H-Fluoren-9-ylamino)butyl]phenol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel molecular tools for biological imaging and drug discovery, fluorescent probes with specific targeting capabilities are of paramount importance. This guide provides a comprehensive technical overview and comparative analysis of the fluorescent properties of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol , a compound with structural motifs suggesting its potential as a fluorescent probe, particularly for applications such as estrogen receptor (ER) imaging.[1][2][3][4][5]
Given the limited publicly available experimental data for this specific molecule, this guide will also serve as a methodological framework for benchmarking its performance. We will outline detailed experimental protocols for characterizing its key photophysical parameters and compare its hypothesized properties against established, commercially available fluorescent probes. This approach is designed to empower researchers to make informed decisions when selecting or developing novel fluorescent tools.
Introduction to the Candidate Probe and Its Rationale
The molecular structure of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol combines a fluorene moiety, a known fluorophore with a high quantum yield and photostability, with a phenol group, which is a common structural feature in ligands for the estrogen receptor.[1][2][3][4][5] The linkage via a flexible butylamino chain suggests that this molecule could act as a targeted fluorescent probe, where the phenol group serves as the recognition element for the ER, and the fluorenyl group provides the fluorescent signal.
The potential for this molecule to be a selective ligand for the estrogen receptor β (ERβ) makes it a compelling candidate for research in areas such as oncology and neurodegenerative diseases, where ERβ is a key therapeutic target.[1][2]
Postulated Photophysical Profile
Competitive Landscape: A Comparative Analysis
To provide a practical context for the evaluation of our target molecule, we will compare its hypothesized properties with those of two commercially available fluorescent probes known for their application in cellular imaging: Alexa Fluor™ 594 and Cy®5 . While not direct competitors for ERβ targeting without further modification, they represent gold standards in terms of brightness and photostability in the red and far-red regions of the spectrum, respectively, which are often preferred for live-cell imaging to minimize autofluorescence.[6][7][8][9][10][11]
| Property | 4-[3-(9H-fluoren-9-ylamino)butyl]phenol (Hypothesized) | Alexa Fluor™ 594 | Cy®5 |
| Excitation Max (nm) | ~380 - 420 | 590 | 649 |
| Emission Max (nm) | ~430 - 480 | 617 | 666 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~20,000 - 40,000 | 73,000 | 250,000 |
| Fluorescence Quantum Yield (Φ) | ~0.6 - 0.9 | 0.66 | 0.20 |
| Relative Brightness (ε x Φ) | ~12,000 - 36,000 | 48,180 | 50,000 |
| Photostability | Moderate to High | High | Moderate |
| Target | Estrogen Receptor β (putative) | General protein/antibody labeling | General protein/antibody labeling |
Note: The photophysical properties for 4-[3-(9H-fluoren-9-ylamino)butyl]phenol are estimations based on related fluorene derivatives and require experimental verification.
Experimental Design for Comprehensive Benchmarking
To rigorously evaluate the performance of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol, a series of standardized experimental protocols should be employed.
Protocol 1: Synthesis of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
The synthesis of the target compound can be approached through a two-step process involving the preparation of the key intermediate, 4-(3-aminobutyl)phenol, followed by its reaction with 9-bromofluorene.
Step 1: Synthesis of 4-(3-Aminobutyl)phenol
This intermediate can be synthesized from 4-hydroxyphenylacetone through a reductive amination reaction.
-
Materials: 4-hydroxyphenylacetone, ammonium acetate, sodium cyanoborohydride, methanol.
-
Procedure:
-
Dissolve 4-hydroxyphenylacetone and a molar excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Basify the solution with sodium hydroxide and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(3-aminobutyl)phenol.[12][13]
-
Step 2: Synthesis of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol
This final step involves a nucleophilic substitution reaction between 9-bromofluorene and the primary amine of 4-(3-aminobutyl)phenol.[14] This reaction is a variation of the Buchwald-Hartwig amination.[14]
-
Materials: 9-bromofluorene, 4-(3-aminobutyl)phenol, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 9-bromofluorene, 4-(3-aminobutyl)phenol, the palladium catalyst, the phosphine ligand, and the base.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to yield 4-[3-(9H-fluoren-9-ylamino)butyl]phenol.
-
Caption: Synthetic workflow for 4-[3-(9H-fluoren-9-ylamino)butyl]phenol.
Protocol 2: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.[7][15][16][17][18][19]
-
Materials: Spectrofluorometer, UV-Vis spectrophotometer, quartz cuvettes, the synthesized compound, a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Caption: Workflow for determining fluorescence quantum yield.
Protocol 3: Assessment of Photostability
Photostability is a critical parameter for imaging applications, as it determines how long a fluorophore can be illuminated before its signal fades.
-
Materials: Fluorescence microscope with a camera, a stable light source (e.g., a laser), a solution of the fluorescent compound, and image analysis software.
-
Procedure:
-
Prepare a sample of the fluorescent compound (e.g., in a polymer film or a solution).
-
Mount the sample on the microscope stage and focus on a region of interest.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the mean fluorescence intensity within the region of interest for each image.
-
Normalize the fluorescence intensity to the initial intensity and plot it as a function of time. The rate of decay is an indicator of the photostability.[20]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the characterization and comparative benchmarking of the novel fluorescent probe, 4-[3-(9H-fluoren-9-ylamino)butyl]phenol. While its photophysical properties are yet to be experimentally determined, its structural features suggest it holds promise as a targeted fluorescent probe, potentially for ERβ.
The provided protocols for synthesis and characterization offer a clear path for its evaluation. By comparing its performance against well-established fluorescent dyes, researchers can objectively assess its suitability for various applications in cellular imaging and drug discovery. Future work should focus on the experimental validation of its fluorescent properties, its binding affinity and selectivity for the estrogen receptor subtypes, and its performance in live-cell imaging experiments.
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ResearchGate. Photo bleaching of Alexa 488, Alexa 594, Cy3 and Cy5 after repetitive... Available at: [Link].
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Bitesize Bio. An Introduction to Alexa Dyes. (2025). Available at: [Link].
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ResearchGate. Reactivity of 9-bromofluorene and 4-cyanobenzaldehyde in the presence of trimethylamine. Available at: [Link].
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. Available at: [Link].
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IndiaMART. 4-(3-Aminobutyl ) Phenol. Available at: [Link].
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